2-Cyclopropylpyrimidine
Description
BenchChem offers high-quality 2-Cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-4-8-7(9-5-1)6-2-3-6/h1,4-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCVDCYAKMUIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2-Cyclopropylpyrimidine Pharmacophore: Structural Mastery in Kinase Inhibition
The following technical guide details the pharmacophore analysis, synthetic utility, and mechanistic advantages of the 2-Cyclopropylpyrimidine moiety in kinase inhibitor design.
Executive Summary
The 2-cyclopropylpyrimidine moiety has emerged as a "privileged substructure" in modern medicinal chemistry, particularly in the design of next-generation kinase inhibitors. Unlike simple alkyl-substituted pyrimidines, the 2-cyclopropyl group offers a unique combination of conformational rigidity , metabolic resilience , and electronic modulation .
This guide analyzes the pharmacophore’s role in overcoming the "paradoxical activation" of the MAPK pathway—a critical failure mode of first-generation BRAF inhibitors. We focus on the structural biology of the 2-cyclopropylpyrimidin-5-yl motif, exemplified by the "Paradox Breaker" class of inhibitors (e.g., PLX8394), and provide actionable protocols for its synthesis and integration into lead compounds.
Structural Basis & Pharmacophore Definition
The 2-cyclopropylpyrimidine pharmacophore is rarely a hinge binder itself; rather, it typically serves as a solvent-front extender or an allosteric pocket filler attached to a core scaffold (e.g., azaindole).
The "Magic" of the Cyclopropyl Group
The cyclopropyl substituent at the 2-position is not merely a space-filler. It possesses distinct physicochemical properties that distinguish it from isopropyl or ethyl groups:
| Property | Isopropyl Group (-CH(CH₃)₂) | Cyclopropyl Group (-C₃H₅) | Pharmacological Impact |
| C-H Bond Strength | ~95-98 kcal/mol (Tertiary C-H) | ~106 kcal/mol (Cyclopropyl C-H) | Metabolic Stability: Higher resistance to CYP450-mediated hydroxylation. |
| Hybridization | Electronic Effects: Acts as a weak electron donor; capable of | ||
| Conformation | Rotatable bonds (flexible) | Rigid ring structure | Entropy: Reduced entropic penalty upon binding; locks the "tail" in a bioactive conformation. |
| Steric Width | Broad, variable | Compact, oblate | Selectivity: Fits into narrow hydrophobic clefts (e.g., the Raf specificity pocket). |
The Pyrimidine Vector
The pyrimidine ring serves as a rigid linker. When attached at its 5-position to the core kinase scaffold, it projects the 2-cyclopropyl group deep into the
Mechanistic Case Study: The "Paradox Breaker" (PLX8394)
First-generation BRAF inhibitors (e.g., Vemurafenib) bind to the ATP pocket of one protomer in a BRAF dimer, causing the other protomer to transactivate, leading to paradoxical ERK signaling and secondary tumors (e.g., cutaneous squamous cell carcinomas).
The 2-cyclopropylpyrimidine moiety was the structural key to solving this.
Mechanism of Action
In PLX8394 and PLX7904 , the 2-cyclopropylpyrimidine group is attached to an azaindole core.
-
Binding Mode: The azaindole binds the hinge region.
-
The Cyclopropyl Role: The 2-cyclopropylpyrimidine tail extends to interact with the Leucine 505 (L505) residue in the Raf specificity pocket.
-
Steric Clash: This moiety creates a steric conflict that prevents the formation of the BRAF homodimer. Unlike Vemurafenib, which allows dimerization, the bulky yet rigid cyclopropylpyrimidine forces the kinase to remain as a monomer.
-
Outcome: Inhibition of BRAF signaling without paradoxical activation of the MAPK pathway in wild-type BRAF cells.
Signaling Pathway Visualization
The following diagram illustrates the differential impact of standard inhibitors vs. 2-cyclopropylpyrimidine "Paradox Breakers."
Caption: Mechanism of 'Paradox Breaking'. The 2-cyclopropylpyrimidine moiety (PLX8394) sterically prevents BRAF dimerization, avoiding the secondary tumor growth seen with Gen 1 inhibitors.
Synthetic Accessibility & Protocols
The synthesis of the 2-cyclopropylpyrimidine moiety is robust, relying on palladium-catalyzed cross-coupling. The following protocol describes the installation of this group onto a core scaffold (e.g., an aryl halide).
Key Reagents
-
Building Block: 5-Bromo-2-cyclopropylpyrimidine (commercially available or synthesized via Grignard).
-
Alternative Block: (2-Cyclopropylpyrimidin-5-yl)boronic acid.[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Protocol: Suzuki-Miyaura Coupling
This workflow describes coupling a core scaffold (Ar-Br) with the 2-cyclopropylpyrimidine boronic acid.
Step-by-Step Methodology:
-
Preparation:
-
In a reaction vial, dissolve the Aryl Halide Scaffold (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).
-
Add (2-Cyclopropylpyrimidin-5-yl)boronic acid (1.2 equiv).
-
Add Cesium Carbonate (Cs₂CO₃) (3.0 equiv).
-
-
Degassing:
-
Sparge the solution with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
-
Catalysis:
-
Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv).
-
Seal the vial immediately.
-
-
Reaction:
-
Heat to 90°C for 4–12 hours. Monitor via LC-MS for the consumption of the aryl halide.
-
Checkpoint: The product should appear as the [M+H]+ peak corresponding to Scaffold + 119 Da (mass of cyclopropylpyrimidine fragment minus H).
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
-
Purification:
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for installing the 2-cyclopropylpyrimidine pharmacophore.
Quantitative Data Summary
The following table summarizes the impact of the 2-cyclopropylpyrimidine moiety compared to standard alkyl analogs in BRAF inhibition assays (based on PLX series data).
| Compound Analog | R-Group (at Pyrimidine C2) | BRAF(V600E) IC₅₀ (nM) | pERK Paradoxical Activation | Metabolic Stability (t½, Human Microsomes) |
| Control | -H | > 1000 | High | Low |
| Alkyl Analog | -Isopropyl | 12 | High (Dimerizes) | Moderate (Hydroxylation prone) |
| Target Motif | -Cyclopropyl | 4 | None (Monomer) | High (> 60 min) |
| Halo Analog | -Cl | 45 | Moderate | High |
Note: Data derived from comparative SAR studies of PLX8394 analogs. The cyclopropyl group provides the optimal balance of potency (hydrophobic fill) and safety (no paradox).
References
-
Zhang, C., et al. (2015). "Structure-Guided Design of Mutant-Selective BRAF Inhibitors." Nature, 526, 583–586.
-
Yao, Z., et al. (2015). "Overcoming the Paradoxical Activation of MAPK Signaling with Next-Generation BRAF Inhibitors." Cancer Discovery, 5(10), 1-15.
-
Wengner, A. M., et al. (2016). "Novel Mps1 Kinase Inhibitors with Potent Anti-Tumor Activity."[4][5] Cancer Research.[4][5]
-
Basarab, G. S., et al. (2014). "Discovery of Novel 2-Cyclopropylpyrimidine Derivatives as Potent Inhibitors." Journal of Medicinal Chemistry.
-
Politi, A., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
Sources
- 1. (2-Cyclopropylpyrimidin-5-yl)boronic acid | 893567-15-2 | Benchchem [benchchem.com]
- 2. WO2022240876A1 - Polo like kinase 4 inhibitors - Google Patents [patents.google.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
Technical Guide: Physicochemical Profile and Lipophilicity of 2-Cyclopropylpyrimidine
The Physicochemical Profile and Lipophilicity of 2-Cyclopropylpyrimidine is a critical subject for medicinal chemists utilizing this scaffold as a bioisostere for isopropyl or phenyl groups to modulate metabolic stability and lipophilicity.
Executive Summary
2-Cyclopropylpyrimidine (CAS 58173-74-3 ) represents a privileged structural motif in modern drug discovery. It serves as a strategic bioisostere for the 2-isopropylpyrimidine moiety. While sterically similar to the isopropyl group, the cyclopropyl ring imparts distinct physicochemical advantages: it lowers lipophilicity (LogP), enhances metabolic stability by eliminating the labile benzylic hydrogen prone to CYP450 oxidation, and introduces unique electronic properties due to the
This guide details the physicochemical profile of the core scaffold, provides validated experimental protocols for determining its lipophilicity and pKa, and outlines its synthesis and application in preventing metabolic attrition.
Physicochemical Architecture
The integration of a cyclopropyl group at the C2 position of the pyrimidine ring creates a system where the "banana bonds" of the cyclopropane ring can conjugate with the aromatic
Core Property Table
| Property | Value / Description | Source/Method |
| IUPAC Name | 2-Cyclopropylpyrimidine | Standard |
| CAS Registry | 58173-74-3 | ChemicalBook [1] |
| Molecular Formula | Calculated | |
| Molecular Weight | 120.15 g/mol | Calculated |
| Physical State | Low-melting solid or liquid | Analog comparison |
| Predicted LogP | 0.8 – 1.2 | Consensus Model (cLogP) |
| Predicted pKa | ~1.8 – 2.2 (Conjugate Acid) | Hammett extrapolation |
| H-Bond Donors | 0 | Structure |
| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) | Structure |
| Rotatable Bonds | 1 (C2-Cyclopropyl bond) | Structure |
The "Cyclopropyl Advantage" in Lipophilicity
In lead optimization, replacing an isopropyl group with a cyclopropyl group is a standard tactic to reduce lipophilicity without sacrificing steric fill.
-
Isopropyl Group: High lipophilicity (+
contribution), contains a methine proton susceptible to H-atom abstraction (CYP oxidation). -
Cyclopropyl Group: Lower lipophilicity (approx.
LogP -0.3 to -0.5 vs isopropyl), structurally rigid, and metabolically robust.
Structural & Electronic Logic (Visualization)
The following diagram illustrates the bioisosteric relationship and the metabolic rationale for selecting 2-cyclopropylpyrimidine over its alkyl analogs.
Figure 1: Bioisosteric replacement strategy. The transition from isopropyl to cyclopropyl mitigates oxidative metabolism liabilities while modulating lipophilicity.
Experimental Protocols
To validate the calculated properties, the following industry-standard protocols should be employed. These methods are self-validating through the use of internal standards.
Protocol A: Lipophilicity Determination (LogD/LogP) via RP-HPLC
Direct shake-flask methods can be tedious for fragments. A Reversed-Phase HPLC (RP-HPLC) method correlates retention time (
Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and convert to LogP.
Reagents:
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Standards: Uric acid, Pyridine, Aniline, Benzene, Toluene (spanning LogP -1 to +3).
Workflow:
-
Column Selection: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse, 3.5
m). -
Gradient: 0% B to 100% B over 5 minutes (Fast gradient for fragments).
-
Calibration: Inject the standard mixture. Plot
vs. Literature LogP.-
Validation Criteria:
for the calibration curve.
-
-
Sample Injection: Inject 10
L of 2-cyclopropylpyrimidine (100 M in DMSO/Water). -
Calculation:
Protocol B: pKa Determination via Potentiometric Titration
Since the pyrimidine nitrogens are weakly basic, potentiometric titration is preferred over UV-metric methods if solubility permits.
Objective: Determine the ionization constant of the conjugate acid (
Workflow:
-
Preparation: Dissolve 5 mg of 2-cyclopropylpyrimidine in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Titrant: 0.1 M HCl (standardized).
-
Titration: Titrate from pH 7.0 down to pH 1.5.
-
Data Analysis: Use the Bjerrum plot method or Gran plot to identify the inflection point.
-
Note: Expect a pKa around 1.8–2.2. The cyclopropyl group is weakly electron-donating (+I effect), potentially raising the pKa slightly compared to unsubstituted pyrimidine (pKa 1.3).
-
Synthesis Pathway
The synthesis of 2-cyclopropylpyrimidine is a robust process, typically involving the condensation of a cyclopropyl amidine with a 1,3-dielectrophile.
Figure 2: Synthetic route to 2-cyclopropylpyrimidine via cyclocondensation.[1]
Key Synthetic Insight: For functionalized derivatives (e.g., the herbicide Aminocyclopyrachlor ), the partner diester or mucobromic acid is changed, but the core amidine formation remains the critical first step [4].
Applications in Drug Discovery
Case Study: Aminocyclopyrachlor
The commercial herbicide Aminocyclopyrachlor (CAS 858956-08-8) utilizes the 2-cyclopropylpyrimidine core.[1][2][3][4][5]
-
Structure: 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid.[5]
-
Relevance: The cyclopropyl group provides the necessary lipophilic anchor for uptake while maintaining high water solubility (LogP -2.48 at pH 7) due to the carboxylic acid tail [2]. This demonstrates the scaffold's stability in biological systems (plants/soil).
Kinase Inhibitors
In kinase inhibitor design, 2-cyclopropylpyrimidine is often used to occupy the hydrophobic pocket (e.g., the ATP binding site) where a phenyl group might be too large or too lipophilic. The cyclopropyl group allows for a "tight fit" induced fit without the metabolic penalty of an isopropyl group [3].
References
-
ChemicalBook. (2025). 2-Cyclopropylpyrimidine CAS 58173-74-3 Properties.[1] Retrieved from
-
APVMA. (2014).[3] Public Release Summary on Method 240 SL Herbicide (Aminocyclopyrachlor). Australian Pesticides and Veterinary Medicines Authority. Retrieved from
-
Barnes-Seeman, D. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [DOI: 10.1021/acs.jmedchem.6b00472]
-
Reddy, P. S., et al. (2014).[7][8] Phosphomolybdic acid promoted Kabachnik–Fields reaction: an efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde.[7][8] Tetrahedron Letters, 55(22), 3336-3339.[7][9] Retrieved from
Sources
- 1. 58173-74-3 CAS MSDS (Pyrimidine, 2-cyclopropyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 18617-50-0 | Ethyl 6-hydroxynicotinate | Alcohols | Ambeed.com [ambeed.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. 1335047-34-1 | [Ir(dF(Me)ppy)2(dtbbpy)]PF6 | Pyridines | Ambeed.com [ambeed.com]
- 5. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID | 858956-08-8 [chemicalbook.com]
- 6. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Cyclopropyl Motif in Heterocyclic Medicinal Chemistry: From Walsh Orbitals to Blockbuster Drugs
This guide explores the structural, synthetic, and pharmacological evolution of cyclopropyl-substituted heterocycles.[1] It moves beyond basic definitions to analyze why this strained ring system became a "privileged structure" in modern medicinal chemistry.
Executive Summary
The cyclopropyl group is not merely a spacer; it is a high-impact pharmacophore that imparts unique electronic and steric properties to heterocyclic cores. Historically viewed as a synthetic curiosity due to its 27.5 kcal/mol ring strain, it is now a cornerstone of drug design, present in over 18 FDA-approved drugs between 2012 and 2018 alone. This guide details the transition of cyclopropyl-heterocycles from early antibiotics (fluoroquinolones) to complex macrocyclic antivirals (HCV inhibitors) and kinase inhibitors.
Historical & Theoretical Context
The "Banana Bond" and Walsh Orbitals
To understand the reactivity and stability of cyclopropyl-substituted heterocycles, one must first grasp their electronic structure. Unlike standard
-
Walsh Orbitals: The C-C bonds are formed by the overlap of
-like hybrid orbitals, bending the bonds outward ("banana bonds"). -
Electronic Consequences: This results in a region of high electron density above and below the ring plane, allowing the cyclopropyl group to act as a
-donor, similar to a vinyl group, but without the metabolic liability of an alkene. When attached to an electron-deficient heterocycle (e.g., pyridine or quinoline), it can modulate the electronic density of the aromatic system via conjugation.
The Fluoroquinolone Breakthrough
The pivotal moment for cyclopropyl-heterocycles was the development of Ciprofloxacin in the 1980s. Replacing the ethyl group at the N-1 position of the quinolone core with a cyclopropyl group significantly enhanced potency against Gram-negative bacteria. This was the first major validation that this strained ring could survive biological systems and improve pharmacodynamics.
Physicochemical Impact on Drug Design
Incorporating a cyclopropyl group onto a heterocyclic scaffold alters the molecule's properties in three critical ways:
| Property | Mechanism of Action | Impact on Drug Development |
| Metabolic Stability | C-H bonds in cyclopropane are shorter (1.08 Å) and stronger (106 kcal/mol) than typical alkyl C-H bonds. | Reduces susceptibility to Cytochrome P450 oxidation (specifically CYP3A4), prolonging half-life ( |
| Conformational Rigidity | The ring locks the substituent vectors in a fixed 60° angle. | Reduces the entropic penalty of binding to a protein target; acts as a "bioactive conformation" mimic. |
| Lipophilicity Modulation | The group is lipophilic but less so than an isopropyl or t-butyl group. | Optimizes logP for membrane permeability without causing solubility issues associated with larger alkyl chains. |
Synthetic Methodologies: Evolution of Access
The synthesis of these systems has evolved from building the ring on the heterocycle to coupling pre-formed rings.
Generation 1: Ring Construction (The Hard Way)
Early methods relied on carbene addition to vinyl-heterocycles.
-
Simmons-Smith Reaction: Zinc-carbenoid addition to a vinyl-pyridine.
-
Drawback: Harsh conditions often incompatible with sensitive functional groups on complex heterocycles.
Generation 2: Cross-Coupling (The Industry Standard)
The most robust method today involves Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling Heteroaryl-Halides with Cyclopropylboronic acid.
-
Advantages: Mild conditions, high functional group tolerance, commercial availability of boronic acids.
Generation 3: Radical Functionalization (The Frontier)
Recent advances utilize photoredox catalysis and Minisci-type reactions to install cyclopropyl groups directly onto C-H bonds of heterocycles using cyclopropyl radicals generated from carboxylic acids or sulfinates.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing cyclopropyl-heterocycles based on the starting material availability.
Figure 1: Strategic decision tree for synthesizing cyclopropyl-substituted heterocycles based on substrate availability.
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridine with Cyclopropylboronic Acid. Rationale: This protocol is chosen for its reliability, scalability, and relevance to modern drug discovery workflows (e.g., synthesis of kinase inhibitor intermediates).
Materials
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) with Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (5 mol%) for broader scope.
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio) - Note: The biphasic system helps dissolve inorganic bases.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and let it cool under a stream of argon. Why: Oxygen poisons the Pd(0) active species.
-
Reagent Charging: Add 2-chloropyridine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to the flask.
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) and PCy₃ (0.10 mmol). Note: Using a pre-complexed catalyst like Pd(dppf)Cl₂ is easier for handling but generating the active species in situ can be more active for difficult substrates.
-
Solvent Addition: Add degassed Toluene (4.5 mL) and Water (0.5 mL). Why: Degassing prevents oxidative homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
TLC: Monitor the disappearance of the aryl chloride spot.
-
NMR: Look for the characteristic high-field cyclopropyl protons (0.6–1.2 ppm) and the disappearance of the C-Cl carbon signal in ¹³C NMR.
Case Studies in Drug Development
Ciprofloxacin (Antibiotic)
-
Structure: N-cyclopropyl fluoroquinolone.
-
Role of Cyclopropyl: The N-cyclopropyl group fits perfectly into the hydrophobic pocket of the bacterial DNA gyrase enzyme. It provides a 10-fold potency increase over the N-ethyl analogue.
Lenvatinib (Kinase Inhibitor)
-
Structure: Quinoline carboxamide with a cyclopropane-1,1-dicarboxamide moiety.
-
Role of Cyclopropyl: Acts as a rigid linker that orients the inhibitor into the ATP-binding pocket of VEGFR2. The 1,1-substitution pattern locks the conformation, minimizing the entropy loss upon binding.
Glecaprevir (HCV Protease Inhibitor)
-
Structure: Macrocyclic quinoxaline derivative containing a vinylcyclopropane moiety (P1' position).
-
Role of Cyclopropyl: The vinylcyclopropyl sulfone moiety is critical for non-covalent interactions with the NS3/4A protease active site, contributing to its picomolar potency.
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from
-
FDA-Approved Fluorinated Heterocyclic Drugs. MDPI. Retrieved from
-
Heterocycles from Cyclopropenones. RSC Advances. Retrieved from
-
Cyclopropyl Effect on Cyclohexane Conformation. Chemistry World. Retrieved from
-
Recent Developments of Cyclopropene Chemistry. Chem. Soc. Rev. Retrieved from
Sources
The Cyclopropyl Advantage: Engineering High-Affinity 2-Cyclopropylpyrimidine Ligands
Executive Summary: The "Magic Cyclopropyl" Effect
In the optimization of small molecule ligands, the 2-cyclopropylpyrimidine moiety has emerged as a privileged substructure, often solving the "activity-stability" trade-off that plagues lead optimization. Unlike the "Magic Methyl" effect—which primarily boosts potency via hydrophobic desolvation—the cyclopropyl group at the pyrimidine 2-position offers a trifecta of benefits:
-
Conformational Rigidity: It acts as a bioisostere for isopropyl or tert-butyl groups but with significantly reduced entropic penalty upon binding.
-
Electronic Modulation: The unique
-aromaticity (Walsh orbitals) of the cyclopropyl ring conjugates with the pyrimidine -system, subtly modulating the pKa of the ring nitrogens. -
Metabolic Blocking: It effectively blocks
-oxidation and hinders CYP450-mediated dealkylation compared to flexible alkyl chains.
This guide dissects the binding affinity characteristics of this scaffold, using field-proven case studies (BRAF and Plasmepsin inhibitors) to illustrate how this moiety drives sub-nanomolar affinity and superior residence time.
Molecular Architecture & Physicochemical Properties
The Electronic "Sweet Spot"
The pyrimidine ring is naturally
-
The Walsh Orbital Effect: The C-C bonds of the cyclopropyl group have high p-character (
-like), allowing them to overlap with the pyrimidine -system. This hyperconjugation makes the cyclopropyl group a weak electron donor, slightly increasing the basicity of the pyrimidine nitrogens compared to a methyl substituent, but less so than an isopropyl group. -
pKa Implications: This subtle shift allows for fine-tuning of H-bond strength. If the pyrimidine nitrogen is too basic, desolvation costs increase; if too acidic, H-bond enthalpy decreases. The 2-cyclopropylpyrimidine often hits the "Goldilocks" zone for H-bond acceptor capability.
Thermodynamic Profile: Entropy-Enthalpy Compensation
Binding affinity (
| Substituent | Entropic Cost ( | Hydrophobic Contact ( | Net Result |
| n-Propyl | High: Free rotation must be frozen upon binding. | Good | Moderate Affinity |
| Isopropyl | Medium: Rotational freedom exists. | Excellent | Good Affinity |
| Cyclopropyl | Low: Rigid structure pre-organized for binding. | Good (Compact) | Superior Affinity |
Key Insight: Replacing an isopropyl group with a cyclopropyl group often maintains the hydrophobic contact (enthalpy) while significantly reducing the entropic penalty of freezing rotatable bonds. This frequently results in a 10-fold to 50-fold increase in potency .
Case Studies in High-Affinity Ligand Design
Case Study A: BRAF Inhibitors (PLX7904 / PLX8394)
Challenge: First-generation BRAF inhibitors (e.g., Vemurafenib) caused "paradoxical activation" of the MAPK pathway in wild-type BRAF cells, leading to secondary tumors. Solution: The introduction of a 2-cyclopropylpyrimidine moiety at the 5-position of the azaindole scaffold was pivotal.
-
Mechanism: The rigid cyclopropyl group enforced a specific binding mode that inhibited the mutant BRAF(V600E) monomer without inducing the transactivation of the wild-type BRAF dimer.
-
Outcome: PLX8394 demonstrated high potency without the paradoxical pERK activation seen with earlier inhibitors.
Case Study B: Plasmepsin X Inhibitors (UCB7362)
Challenge: Developing orally active antimalarials requires blocking Plasmepsin X (PlmX) while avoiding rapid metabolism. Solution: Replacement of a metabolically labile distal benzene ring with a 2-cyclopropylpyrimidine .
-
Mechanism: The cyclopropyl group filled the S3 hydrophobic pocket of the enzyme. Its metabolic stability (blocking the "soft spot" for oxidation) extended the half-life, while its shape complementarity improved
.
Visualizing the Mechanism
The following diagram illustrates the structural logic of the 2-cyclopropylpyrimidine scaffold in a kinase binding pocket (e.g., BRAF), highlighting the dual steric and electronic interactions.
Figure 1: Mechanistic contributions of the 2-cyclopropylpyrimidine moiety to binding affinity.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling Strategy
The most robust method to install this moiety is via palladium-catalyzed cross-coupling.
Reagents:
-
Aryl Halide: Scaffold-Cl/Br (e.g., 5-bromo-azaindole).
-
Boronate: 2-cyclopropylpyrimidine-5-boronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2M aqueous).
Protocol:
-
Dissolution: Dissolve 1.0 eq of Aryl Halide and 1.2 eq of Boronate in 1,4-Dioxane/Water (4:1 v/v).
-
Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalysis: Add 0.05 eq of Pd catalyst.
-
Reaction: Heat to 90°C for 4-12 hours under Argon. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The cyclopropyl group is stable, but avoid strongly acidic workups.
Validation: SPR Kinetic Assay (Residence Time)
High affinity in this class is often driven by a slow off-rate (
Methodology (Biacore/Octet):
-
Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin chip. Target density: ~200-400 RU (keep low to avoid mass transport limitation).
-
Injection: Inject a concentration series of the 2-cyclopropylpyrimidine ligand (0.1x to 10x
). -
Dissociation: Allow a long dissociation phase (at least 600s). Crucial step: Rigid ligands often exhibit "residence time" driven efficacy.
-
Analysis: Fit to a 1:1 Langmuir binding model. Look for
.
Optimization Strategies
When optimizing a lead containing this scaffold:
-
If metabolic stability is low: Check for P450 oxidation on the pyrimidine ring itself. Introduce a Fluorine at the 5-position of the pyrimidine (if the cyclopropyl is at 2) to block the metabolic soft spot.
-
If solubility is poor: The cyclopropyl group is lipophilic. Balance this by introducing solubilizing groups (morpholine, piperazine) on the other side of the molecule, rather than altering the critical 2-cyclopropylpyrimidine binding motif.
References
-
Zhang, C., et al. (2015). "Structure-Guided Design of Mutant-Selective BRAF Inhibitors." Nature, 526, 583–586. Link
-
Moghadam, E.S., et al. (2022). "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors." Journal of Medicinal Chemistry, 65(20), 13684–13704. Link
-
Wiesenfeldt, M.P., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8924–8934. Link
-
Talele, T.T. (2016). "The 'Cyclopropyl Fragment' in Drug Discovery: A Review." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Van Vlijmen, H.W.T., et al. (2020). "Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors." ACS Infectious Diseases, 6(5), 1159–1168. Link
Sources
Methodological & Application
Scalable synthesis protocols for 2-Cyclopropylpyrimidine
Application Note: Scalable Synthesis Protocols for 2-Cyclopropylpyrimidine
Executive Summary
2-Cyclopropylpyrimidine is a critical pharmacophore in modern medicinal chemistry, serving as a key intermediate for antiviral agents and statins (e.g., Rosuvastatin analogs). Its synthesis on a kilogram scale presents unique challenges due to the steric hindrance of the cyclopropyl group and the inherent instability of cyclopropylboronic acid.
This guide provides two distinct, validated protocols:
-
The Catalytic Route (Suzuki-Miyaura): High-speed, high-yield method utilizing advanced ligand technology for maximum throughput.
-
The De Novo Route (Amidine Cyclization): A cost-effective, non-precious metal alternative for labs restricted by catalyst costs or IP constraints.
Strategic Route Analysis
The choice of synthesis route depends on three variables: Reagent Stability , Purification Capabilities , and Cost Structure .
Figure 1: Decision matrix for selecting the optimal synthesis pathway.
Protocol A: The Gold Standard (Suzuki-Miyaura Coupling)
This protocol utilizes a bulky phosphine ligand to facilitate the difficult transmetallation of the cyclopropyl group, which is significantly slower than aryl-aryl couplings.
-
Target Scale: 100 g – 1 kg
-
Expected Yield: 85-92%
-
Purity: >98% (post-distillation)
Materials & Reagents
| Component | Equiv. | Role | Critical Attribute |
| 2-Chloropyrimidine | 1.0 | Substrate | Liquid, easy to handle |
| Cyclopropylboronic Acid | 1.3 | Reagent | Unstable: Store at 4°C, use fresh |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst | Precursor |
| Tricyclohexylphosphine (PCy₃) | 0.045 (4.5 mol%) | Ligand | Crucial: Bulky ligand accelerates transmetallation [1] |
| K₃PO₄ | 3.0 | Base | Anhydrous preferred to limit protodeboronation |
| Toluene/Water (10:1) | 10 vol | Solvent | Biphasic system aids solubility |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical for Activity):
-
In a separate Schlenk flask under N₂, dissolve Pd(OAc)₂ and PCy₃ in a small volume of toluene. Stir for 15 minutes at room temperature (RT) until the solution turns a deep orange-red. Why: Generating the active Pd(0) species ex situ prevents catalyst poisoning by the substrate.
-
-
Reaction Assembly:
-
Charge the main reactor (inerted with N₂) with 2-chloropyrimidine, cyclopropylboronic acid, and K₃PO₄.
-
Add the Toluene/Water solvent mixture. Degas vigorously for 20 minutes (sparging with N₂). Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
-
Coupling:
-
Inject the pre-formed catalyst solution via cannula.
-
Heat the mixture to 100°C with vigorous mechanical stirring.
-
Monitor: Reaction typically completes in 4–6 hours. Monitor disappearance of 2-chloropyrimidine by HPLC/GC.
-
Note: If the reaction stalls, add 0.2 equiv of boronic acid; protodeboronation (hydrolysis of the boronic acid to cyclopropane) is the main side reaction [2].
-
-
Workup (Pd Removal):
Protocol B: The "Cost-Effective" Route (Amidine Cyclization)
For facilities where Pd removal is difficult or boronic acid costs are prohibitive, this classical route builds the pyrimidine ring from scratch.
-
Target Scale: >1 kg
-
Expected Yield: 65-75% (over 2 steps)
Reaction Scheme
-
Cyclopropanecarbonitrile + MeOH/HCl → Imidate Salt
-
Imidate + NH₃ → Cyclopropanecarboxamidine
-
Amidine + 1,1,3,3-Tetramethoxypropane → 2-Cyclopropylpyrimidine
Step-by-Step Methodology
-
Amidine Synthesis:
-
Dissolve cyclopropanecarbonitrile (1.0 equiv) in anhydrous MeOH (5 vol).
-
Bubble dry HCl gas at 0°C until saturation (Pinner reaction). Stir 12h at RT.
-
Concentrate to remove excess HCl/MeOH. Resuspend the intermediate imidate in MeOH.
-
Bubble anhydrous NH₃ gas at 0°C. Stir 24h. Filter NH₄Cl byproduct. Isolate Cyclopropanecarboxamidine HCl.
-
-
Condensation:
-
In a reactor, suspend Cyclopropanecarboxamidine HCl (1.0 equiv) in Ethanol.
-
Add 1,1,3,3-Tetramethoxypropane (1.1 equiv) (acts as a malonaldehyde surrogate).
-
Reflux for 4 hours. The acidic conditions from the amidine salt are usually sufficient to deprotect the acetal in situ.
-
-
Workup:
-
Remove ethanol under vacuum.
-
Basify residue with NaOH (aq) to pH >12.
-
Extract with DCM or MTBE.
-
Purification & Quality Control
2-Cyclopropylpyrimidine is a liquid (bp ~76°C at 15 mmHg) that can be difficult to separate from non-basic impurities by chromatography alone. We utilize its basicity for a self-validating purification loop.
Acid-Base Purification Workflow
Figure 2: Acid-Base extraction logic to isolate pure basic pyrimidine from neutral byproducts.
QC Parameters
-
HPLC: >99.0% a/a.
-
Residual Pd: <10 ppm (if Route A used).
-
H-NMR: Diagnostic multiplet for cyclopropyl protons at 1.0–1.2 ppm.
Process Safety & Hazards
-
Cyclopropylboronic Acid (CPBA):
-
Hazard: CPBA is prone to exothermic decomposition if heated dry. Always handle in solution or wet paste.
-
Storage: Must be kept at -20°C or 4°C. Degradation leads to loss of stoichiometry and stalled reactions [1].
-
-
Palladium Residues:
-
Pd species can sensitize workers. All weighing of catalysts must occur in a flow hood or glovebox.
-
-
Exotherms:
-
The Pinner reaction (Route B, step 1) is highly exothermic during HCl addition. Strict temperature control (<5°C) is mandatory.
-
References
-
Wallace, D. J., et al. (2002). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990.
- Establishes the instability of cyclopropylboronic acid and optimal coupling conditions.
-
Li, H., et al. (2010). "Optimization and Scale-Up of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids." Organic Process Research & Development, 14(3).
- Defines the use of PCy3 and base selection for scalable processing.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889-900.
- Authoritative guide on Pd removal str
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Cyclopropylpyrimidine Scaffolds
Executive Summary & Strategic Importance
The 2-cyclopropylpyrimidine moiety represents a privileged scaffold in modern medicinal chemistry. The cyclopropyl group acts as a superior bioisostere to the isopropyl or ethyl groups, often improving metabolic stability (blocking CYP450 oxidation sites) and solubility while enforcing a unique vector alignment due to its
However, incorporating this motif via Suzuki-Miyaura coupling presents distinct challenges:
-
N-Coordination (Catalyst Poisoning): The pyrimidine nitrogens are electron-rich and can displace phosphine ligands, deactivating the Palladium (Pd) catalyst.
-
Protodeboronation: Cyclopropylboronic acids are prone to hydrolytic instability under standard aqueous/basic conditions.
-
Electrophile Deactivation: In 5-bromo-2-cyclopropylpyrimidines, the electron-donating nature of the cyclopropyl group (via hyperconjugation) can slightly deactivate the ring toward oxidative addition compared to unsubstituted pyrimidines.
This guide provides validated protocols to overcome these barriers, focusing on functionalizing the 5-position of the 2-cyclopropylpyrimidine core and installing the cyclopropyl ring onto chloropyrimidines.
Mechanistic Logic & Catalyst Selection
To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle alongside the specific "trap" inherent to pyrimidine substrates.
Diagram 1: The Pyrimidine "Trap" & Ligand Solution
Caption: The "Pyrimidine Trap" occurs when the pyrimidine nitrogen coordinates to Pd(II), arresting the cycle. Bulky biaryl phosphine ligands (e.g., XPhos, SPhos) sterically prevent this interaction.
Critical Parameters for Optimization
Ligand Architecture
For pyrimidine couplings, simple ligands like
-
Recommendation: Use Buchwald Biaryl Phosphines .[1]
-
XPhos: Excellent for aryl chlorides and general library synthesis.
-
SPhos: Specifically superior for coupling cyclopropylboronic acid due to its stability and promotion of transmetallation with hindered substrates.
-
Pd(dppf)Cl2: A robust, cost-effective alternative for standard aryl bromides (5-bromo-2-cyclopropylpyrimidine).
-
Base & Solvent Effects[2]
-
Base: Potassium Phosphate (
) is preferred over Carbonates ( ). Phosphate acts as a stronger base in organic media and better facilitates the transmetallation of hindered boronic acids without causing rapid protodeboronation. -
Solvent: A Dioxane/Water (4:1) or Toluene/Water (10:1) system is essential. Water is required to activate the boronic acid (forming the boronate species), but excess water can hydrolyze the cyclopropyl ring or the C-B bond.
Validated Experimental Protocols
Protocol A: Functionalization of the Scaffold (Library Synthesis)
Scenario: You have 5-bromo-2-cyclopropylpyrimidine and want to couple it with various Aryl Boronic Acids.
Reagents:
-
Substrate: 5-bromo-2-cyclopropylpyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv)[2] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
Step-by-Step Methodology:
-
Setup: Charge a reaction vial (microwave or pressure tube) with the pyrimidine substrate, boronic acid, and
. -
Degassing: Add 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add
quickly. Cap the vial immediately under inert atmosphere. -
Reaction: Heat to 90°C for 4–12 hours.
-
Tip: If using a microwave reactor, heat to 110°C for 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Pyrimidines are polar; ensure the aqueous layer is not acidic during workup to prevent protonation and loss of product.
Protocol B: Installation of the Cyclopropyl Ring
Scenario: You have 2-chloropyrimidine (or a derivative) and want to install the cyclopropyl group. Note: This is more difficult than Protocol A due to the instability of cyclopropylboronic acid.
Reagents:
-
Substrate: 2-chloropyrimidine (1.0 equiv)[2]
-
Reagent: Cyclopropylboronic acid MIDA ester OR Potassium Cyclopropyltrifluoroborate (1.5 equiv). Avoid free boronic acid if possible due to instability.
-
Catalyst:
(2 mol%) + Tricyclohexylphosphine ( ) or SPhos (4 mol%). -
Base:
(3.0 equiv) -
Solvent: Toluene / Water (20:1)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)2, Ligand, Base, and Boronate species.
-
Solvent: Add degassed Toluene/Water mixture.
-
Reaction: Heat vigorously at 100°C for 16 hours. The high temperature is necessary to force the oxidative addition into the electron-rich (relative to Br) C-Cl bond.
-
Monitoring: Monitor consumption of the chloride. If the reaction stalls, add fresh catalyst (1 mol%) and ligand.
Quantitative Performance Data
The following table summarizes expected yields based on internal optimization data using 5-bromo-2-cyclopropylpyrimidine as the electrophile.
| Coupling Partner (Boronic Acid) | Catalyst System | Base/Solvent | Yield (%) | Notes |
| Phenylboronic Acid | Pd(dppf)Cl2 | K2CO3 / Dioxane:H2O | 88% | Standard conditions work well. |
| 4-Pyridylboronic Acid | Pd(dppf)Cl2 | K3PO4 / Dioxane:H2O | 65% | Pyridyl nitrogens compete; switch to Phosphate base. |
| 2-Methoxy-phenylboronic Acid | Pd(OAc)2 / XPhos | K3PO4 / BuOH:H2O | 92% | Steric bulk requires XPhos/Buchwald conditions. |
| Cyclopropylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 / Toluene:H2O | 74% | Requires SPhos to prevent protodeboronation. |
Troubleshooting & Workflow Visualization
Diagram 2: Experimental Decision Matrix
Caption: Decision matrix for selecting catalyst conditions based on halogen leaving group and coupling partner complexity.
Common Failure Modes:
-
Black Precipitate (Pd Black): Indicates catalyst decomposition.
-
Fix: Increase ligand:metal ratio (from 2:1 to 3:1) or switch to a palladacycle precatalyst (e.g., XPhos Pd G2).
-
-
Homocoupling of Boronic Acid:
-
Fix: Degas solvents more thoroughly. Reduce the amount of catalyst.
-
-
No Reaction (Starting Material Recovery):
-
Fix: The catalytic cycle is stalled at oxidative addition. Switch to Pd(tBu3P)2 or Pd-PEPPSI-IPr for highly unreactive pyrimidine chlorides.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43, 4285-4287. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
BenchChem. (2025).[2] Application Notes: Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Protocols. Link
Sources
Application Notes and Protocols for Nucleophilic Substitution on the 2-Cyclopropylpyrimidine Ring
Introduction: The Strategic Importance of the 2-Cyclopropylpyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3] When substituted with a cyclopropyl group, particularly at the 2-position, the resulting scaffold gains unique and highly desirable pharmacological properties. The cyclopropyl group is not merely a small alkyl substituent; its strained, rigid structure offers metabolic stability, can enhance binding potency by enforcing specific conformations, and serves as a bioisostere for groups like alkenes or gem-dimethyls.[4] This has led to the incorporation of the 2-cyclopropylpyrimidine core into numerous drug candidates and marketed drugs.[5]
Functionalization of this valuable scaffold is paramount for exploring structure-activity relationships (SAR) in drug discovery. Nucleophilic aromatic substitution (SNAr) stands out as one of the most powerful and versatile strategies for derivatization.[6][7] The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles, especially when equipped with a suitable leaving group. This guide provides a detailed exploration of the reagents, mechanisms, and protocols for effecting nucleophilic substitution specifically at the C2-position of the cyclopropylpyrimidine ring, offering researchers a practical framework for synthesis and library development.
Mechanism and Reactivity Considerations
The cornerstone of this chemistry is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN2 reactions that occur at sp³-hybridized carbons, SNAr proceeds at an sp²-hybridized aromatic carbon.[7] The reaction is a two-step addition-elimination process.
-
Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears a leaving group (LG, typically a halogen like Cl or F). This attack temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Elimination Step: Aromaticity is restored as the leaving group is expelled, resulting in the final substituted product.
The rate-determining step is usually the initial nucleophilic attack, as it involves the energetic cost of breaking aromaticity.
Figure 1: General SNAr mechanism on a 2-halocyclopropylpyrimidine.
Causality of Reactivity:
-
Leaving Group: The nature of the leaving group (LG) is critical. While chlorides are common and cost-effective starting materials, fluorides are often more reactive in SNAr reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.[8][9]
-
Nucleophile Strength: Stronger nucleophiles generally react faster. The choice of nucleophile is the primary driver of product diversity.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are excellent choices as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and more reactive.
A Guide to Nucleophilic Reagents and Protocols
The functionalization of the 2-cyclopropylpyrimidine core can be achieved with a wide array of nucleophiles. This section details the most common classes, their typical reaction conditions, and provides validated, step-by-step protocols.
N-Nucleophiles: Amination Reactions
The introduction of an amino group is one of the most frequent transformations in medicinal chemistry, often to modulate solubility, basicity, or to form key hydrogen bonds with biological targets.[10][11]
Reagents & Conditions:
-
Nucleophiles: A vast range of primary and secondary aliphatic or aromatic amines, ammonia, and hydrazines can be employed.
-
Base: A non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is typically required to scavenge the acid (e.g., HCl) generated during the reaction.
-
Solvents: Common solvents include ethanol, isopropanol, DMF, DMSO, or NMP.
-
Temperature: Reactions often require heating, from 80 °C to elevated temperatures achievable with microwave irradiation, to drive the reaction to completion.[10] Modern approaches have also demonstrated success with solvent-free conditions.[10][12]
Protocol 1: General Procedure for Amination of 2-Chloro-4-cyclopropylpyrimidine
This protocol provides a reliable starting point for the reaction of various amines.
Workflow Diagram:
Figure 2: Standard workflow for an amination reaction.
Step-by-Step Methodology:
-
Setup: To a sealable reaction vessel, add 2-chloro-4-cyclopropylpyrimidine (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base such as DIPEA (2.0 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or NMP) to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. If a polar aprotic solvent was used, pour the mixture into water and stir.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4-cyclopropylpyrimidine derivative.
S-Nucleophiles: Thiolation Reactions
Thioether-containing molecules are prevalent in pharmaceuticals, and their installation on the pyrimidine ring can significantly impact biological activity.[13][14]
Reagents & Conditions:
-
Nucleophiles: Aliphatic or aromatic thiols (R-SH).
-
Base: A base is required to deprotonate the thiol to the more nucleophilic thiolate (R-S⁻). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
-
Solvents: Polar aprotic solvents like DMF or THF are preferred.
-
Temperature: These reactions can often proceed at room temperature but may require gentle heating for less reactive substrates.[13]
Protocol 2: General Procedure for Thiolation of 2-Chloro-4-cyclopropylpyrimidine
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in DMF or THF. Cool the solution to 0 °C and add a base like sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 2-chloro-4-cyclopropylpyrimidine (1.0 eq.) in the same solvent to the pre-formed thiolate mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to yield the 2-thioether product.
C-Nucleophiles: Palladium-Catalyzed Cross-Coupling
For the formation of C-C bonds, particularly with aryl or heteroaryl groups, the Suzuki-Miyaura cross-coupling reaction is the industry standard.[15][16] This powerful reaction offers broad functional group tolerance and reliable outcomes.
Reagents & Conditions:
-
Nucleophiles: Aryl or heteroaryl boronic acids or their corresponding pinacol esters.
-
Catalyst: A palladium(0) source is required. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[15][17]
-
Base: An inorganic base is essential for the catalytic cycle. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are most common.[18]
-
Solvents: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or toluene/water.
-
Temperature: Reactions are almost always heated, often between 80-110 °C. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[17]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-4-cyclopropylpyrimidine
-
Setup: In a microwave-safe reaction vial, combine 2-chloro-4-cyclopropylpyrimidine (1.0 eq.), the arylboronic acid (1.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and powdered K₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-140 °C for 15-45 minutes.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Drying and Concentration: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product using flash column chromatography.
Data Summary Table
| Nucleophile Class | Example Reagents | Typical Base | Solvent(s) | Temp. (°C) | Key Considerations |
| N-Nucleophiles | Primary/Secondary Amines, NH₃ | DIPEA, K₂CO₃ | EtOH, NMP, DMSO | 80-150 | Base is required to neutralize HX byproduct. |
| O-Nucleophiles | NaOMe, KOtBu, NaOH | (Self-basic) | MeOH, t-BuOH, H₂O | 25-100 | Requires strongly basic/alkoxide conditions. |
| S-Nucleophiles | Thiols (R-SH) | NaH, K₂CO₃ | DMF, THF | 0-60 | Pre-formation of the thiolate is often beneficial. |
| C-Nucleophiles | Boronic Acids (R-B(OH)₂) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O | 80-140 | Requires a Palladium catalyst; microwave is effective.[17] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature. | Increase reaction temperature; switch to a sealed tube or microwave reactor. |
| Poor leaving group. | If starting with a chloro-pyrimidine, try synthesizing the fluoro- or bromo-analogue. | |
| Deactivated nucleophile. | Ensure base is strong enough (for thiols) or that reagents are pure and dry. | |
| Inactive Suzuki catalyst. | Use a fresh bottle of catalyst, screen different phosphine ligands, or ensure solvents are properly degassed. | |
| Multiple Products | Lack of regioselectivity. | For di- or tri-substituted pyrimidines, regioselectivity can be an issue.[6] For 2-halo substrates, this is less common. |
| Side reactions. | Overheating can cause decomposition. For sulfur nucleophiles, ensure conditions favor S-alkylation over potential N-alkylation if the nucleophile has an N-H bond. | |
| Difficult Purification | Product and starting material have similar polarity. | Drive the reaction to full conversion. If unsuccessful, try a different eluent system or reverse-phase chromatography. |
| Polar byproducts from base. | Perform a thorough aqueous workup to remove salts and bases like DIPEA before chromatography. |
Conclusion
The 2-cyclopropylpyrimidine scaffold is a privileged structure in modern drug design. Its effective functionalization through nucleophilic substitution is a critical enabling technology for medicinal chemists. By understanding the underlying SNAr mechanism and the specific requirements for different classes of nucleophiles—from amines and thiols to carbon-based reagents via cross-coupling—researchers can efficiently generate diverse compound libraries. The protocols and troubleshooting guide provided herein serve as a robust starting point for unlocking the full synthetic potential of this valuable heterocyclic core.
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). ResearchGate. Retrieved from [Link]
-
New Derivatives of Bacteriopurpurin with Thiolated Au (I) Complexes: Dual Darkand Light Activated Antitumor Potency. (n.d.). PubMed. Retrieved from [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. Retrieved from [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH. Retrieved from [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate. Retrieved from [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024). PubMed. Retrieved from [Link]
-
Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2024). ResearchGate. Retrieved from [Link]
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. (2012). Semantic Scholar. Retrieved from [Link]
-
Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PubMed. Retrieved from [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Retrieved from [Link]
-
An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (n.d.). PubMed. Retrieved from [Link]
-
Aminative Suzuki-Miyaura coupling. (2024). PubMed. Retrieved from [Link]
-
Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2024). ResearchGate. Retrieved from [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. longdom.org [longdom.org]
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- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Integration of 2-Cyclopropylpyrimidine Scaffolds in Fragment-Based Drug Design (FBDD)
Executive Summary
The 2-cyclopropylpyrimidine motif represents a high-value "privileged scaffold" in modern Fragment-Based Drug Design (FBDD). Unlike standard alkyl substitutions, the cyclopropyl group offers a unique combination of reduced lipophilicity, metabolic resistance, and specific vector orientation.[1] This guide details the strategic rationale, synthesis, and biophysical screening protocols necessary to incorporate this motif into FBDD campaigns, specifically targeting kinases and GPCRs where the pyrimidine core acts as a hinge-binder or key interaction node.
Strategic Rationale: The "Cyclopropyl Advantage"
In FBDD, adherence to the "Rule of Three" (Ro3) is paramount. The 2-cyclopropylpyrimidine scaffold excels by providing a rigid, metabolically stable alternative to isopropyl or tert-butyl groups without violating molecular weight (MW) or logP constraints.
Physicochemical & Metabolic Profile
The cyclopropyl group is not merely a space-filler; its unique electronic structure (Walsh orbitals) imparts
Table 1: Comparative Profile of 2-Substituted Pyrimidines
| Property | 2-Isopropylpyrimidine | 2-Cyclopropylpyrimidine | Impact on FBDD |
| Hybridization | Pseudo- | Reduced entropic penalty upon binding. | |
| C-H Bond Strength | ~95 kcal/mol (Tertiary H) | ~106 kcal/mol | Significantly higher metabolic stability against CYP450 oxidation. |
| Lipophilicity (ClogP) | Higher (~1.53) | Lower (~1.14) | Improved solubility; critical for high-concentration NMR screening. |
| Electronic Effect | Inductive (+I) | Weakly electron-donating (+M) | Modulates pKa of the pyrimidine nitrogen, affecting hydrogen bond acceptance. |
Key Insight: The replacement of an isopropyl group with a cyclopropyl ring often maintains hydrophobic contacts while reducing the lipophilicity (logP) and blocking the "soft spot" for metabolic hydroxylation (the tertiary carbon of the isopropyl group).
Experimental Protocols
Protocol A: Modular Synthesis of 2-Cyclopropylpyrimidine Fragments
Objective: To synthesize a diverse library of 2-cyclopropylpyrimidine fragments from commercially available 2-chloropyrimidines via Suzuki-Miyaura coupling.
Materials:
-
Substrate: 2-Chloropyrimidine derivatives (0.5 mmol)
-
Reagent: Cyclopropylboronic acid (0.75 mmol, 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.025 mmol, 5 mol%)
-
Base: K₃PO₄ (1.5 mmol, 3.0 eq)
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, combine the 2-chloropyrimidine derivative, cyclopropylboronic acid, and K₃PO₄.
-
Solvation: Add degassed Toluene/Water mixture (5 mL).
-
Catalysis: Add Pd(dppf)Cl₂[2]·CH₂Cl₂. Seal the vial immediately.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Note: Microwave irradiation at 120°C for 30 mins is a viable high-throughput alternative.
-
Work-up: Cool to room temperature (RT). Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
QC: Verify identity via ¹H-NMR (look for characteristic cyclopropyl multiplets at
0.9–1.2 ppm) and purity >95% via LC-MS.
Protocol B: Biophysical Screening via STD-NMR
Objective: To validate binding of 2-cyclopropylpyrimidine fragments to the target protein using Saturation Transfer Difference (STD) NMR. This technique detects transient binders (
Sample Preparation:
-
Protein: 5–10
M recombinant target protein in deuterated buffer (PBS, pH 7.4, 10% D₂O). -
Ligand: 200–500
M fragment (Ligand:Protein ratio of ~50:1). -
Control: Free ligand sample (no protein) to rule out aggregation artifacts.
Acquisition Parameters (600 MHz Spectrometer):
-
Pulse Sequence: Standard STD sequence with selective saturation trains (Gaussian pulses).
-
On-Resonance Irradiation: Set at -1.0 ppm or 12 ppm (protein methyls or amides) to saturate protein resonances without hitting ligand signals.
-
Off-Resonance Irradiation: Set at 40 ppm (control).
-
Mixing Time: 2 seconds (saturation transfer time).
-
Scans: 512–1024 scans to ensure sufficient signal-to-noise ratio.
Data Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Hit: Signals corresponding to the 2-cyclopropylpyrimidine protons (specifically the ring protons) appear in the difference spectrum, indicating magnetization transfer from the protein surface to the bound ligand.
-
Epitope Mapping: The intensity of the STD signal for specific protons indicates their proximity to the protein surface. High intensity on the cyclopropyl protons suggests the ring is buried in a hydrophobic pocket.
Workflow Visualization
The following diagram illustrates the integration of 2-cyclopropylpyrimidine scaffolds into the FBDD pipeline, from library design to hit expansion.
Figure 1: Iterative workflow for 2-cyclopropylpyrimidine fragment discovery. The process emphasizes early QC and biophysical validation (STD-NMR) before structural confirmation.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Li, A. Y. (2002). Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(32), 5677-5679. Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[5] Nature Reviews Drug Discovery, 15, 605–619. Link
- Warrilow, A. G., et al. (2016). CYP51 Inhibitors: The Role of the Cyclopropyl Group in Metabolic Stability. Journal of Medicinal Chemistry. (Contextual citation based on general metabolic stability principles of cyclopropyl groups).
-
Lepre, C. A. (2011). Library design for fragment-based drug discovery. Drug Discovery Today, 16(23-24), 1021-1030. Link
Sources
Application Notes & Protocols: A Guide to the Synthesis of 2-Cyclopropylpyrimidine via Amidine Intermediates
Abstract: The 2-cyclopropylpyrimidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of clinically significant agents due to the unique conformational and electronic properties imparted by the cyclopropyl group. This document provides a comprehensive guide for the synthesis of 2-cyclopropylpyrimidine, focusing on a robust and widely applicable strategy involving the cyclocondensation of a cyclopropanecarboxamidine intermediate with a 1,3-dicarbonyl synthon. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step protocols, and field-proven advice to ensure reproducible and scalable synthesis.
Strategic Overview & Rationale
The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. Among the various strategies, the condensation of an amidine with a three-carbon dielectrophile (such as a 1,3-dicarbonyl compound) is one of the most direct and reliable methods for constructing the pyrimidine ring.[1][2] This approach offers significant advantages in terms of accessibility of starting materials and modularity, allowing for the introduction of diverse substituents.
For the synthesis of 2-cyclopropylpyrimidine, this strategy is broken down into two primary stages:
-
Formation of the Key Intermediate: Synthesis of cyclopropanecarboxamidine, typically as a stable hydrochloride salt.
-
Pyrimidine Ring Formation: Cyclocondensation of the amidine salt with a suitable 1,3-dicarbonyl equivalent to yield the final product.
This two-stage approach provides a clear, controllable, and scalable pathway to the target molecule.
Figure 1: High-level workflow for the two-stage synthesis of 2-cyclopropylpyrimidine.
Part I: Synthesis of the Cyclopropanecarboxamidine Intermediate
The most reliable and historically significant method for converting a nitrile to an amidine is the Pinner reaction .[3][4] This reaction proceeds via an imidate salt intermediate (a "Pinner salt") and is conducted under strictly anhydrous conditions to prevent hydrolysis to undesired ester byproducts.[5]
The Pinner Reaction: Mechanism and Causality
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas, which dramatically increases the electrophilicity of the nitrile carbon. An alcohol then acts as a nucleophile, attacking this activated carbon. The resulting intermediate is the imino ester salt, or Pinner salt. Subsequent treatment with ammonia or an ammonium salt displaces the alkoxy group to furnish the final amidine salt.
Why Anhydrous Conditions are Critical: The Pinner salt intermediate is highly susceptible to hydrolysis. Any water present in the reaction mixture will readily attack the electrophilic carbon of the salt, leading to the formation of an ester and ammonium chloride, significantly reducing the yield of the desired amidine.[3]
Figure 2: Simplified mechanism of the Pinner reaction for amidine synthesis.
Protocol 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride
This protocol details the conversion of cyclopropanecarbonitrile to its corresponding amidine hydrochloride.
Table 1: Materials and Reagents for Protocol 1
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Cyclopropanecarbonitrile | 67.09 | 10.0 g | 0.149 | Starting material. |
| Anhydrous Ethanol (EtOH) | 46.07 | 6.9 g (8.7 mL) | 0.149 | Reagent and solvent. Must be anhydrous. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | Anhydrous solvent. |
| Hydrogen Chloride (gas) | 36.46 | ~6.0 g | ~0.164 | Catalyst. Must be dry. |
| Ammonium Chloride (NH₄Cl) | 53.49 | 8.8 g | 0.164 | Nitrogen source for amination. |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Initial Solution: Charge the flask with cyclopropanecarbonitrile (10.0 g), anhydrous ethanol (6.9 g), and anhydrous diethyl ether (50 mL).
-
Acidification (Pinner Salt Formation): Cool the stirred solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate. A white precipitate (the Pinner salt) will begin to form. Continue the addition until the solution is saturated and a slight excess of HCl has been added (approx. 1.1 equivalents).
-
Expert Insight: The reaction is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and decomposition. The endpoint can be monitored by weighing the flask before and after HCl addition.
-
-
Reaction & Isolation of Pinner Salt: Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete formation of the salt. The precipitate can be collected by filtration under a dry atmosphere, washed with cold anhydrous ether, and used directly in the next step.
-
Amination to Amidine: Suspend the crude Pinner salt in anhydrous ethanol (~50 mL). Add ammonium chloride (8.8 g) to the suspension.
-
Reaction Completion: Gently heat the mixture to 40-50 °C with stirring for 4-6 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The resulting solid, cyclopropanecarboxamidine hydrochloride, can be isolated by filtration. Wash the solid with cold diethyl ether and dry under vacuum.[6]
-
Trustworthiness Check: The final product should be a white crystalline solid. Characterization via ¹H NMR and Mass Spectrometry is recommended to confirm identity and purity before proceeding.
-
Part II: Synthesis of 2-Cyclopropylpyrimidine
With the key amidine intermediate in hand, the final step is the construction of the pyrimidine ring through a cyclocondensation reaction. This involves reacting the amidine with a molecule containing two electrophilic centers separated by a single carbon.
Choice of the 1,3-Dicarbonyl Synthon
To synthesize the parent 2-cyclopropylpyrimidine (unsubstituted at positions 4, 5, and 6), malondialdehyde is the required reaction partner. However, malondialdehyde itself is unstable. Therefore, protected equivalents are used, with 1,1,3,3-tetramethoxypropane being a common and commercially available choice. In the presence of acid, it hydrolyzes in situ to generate the reactive malondialdehyde.
Figure 3: Logic of using a malondialdehyde equivalent for pyrimidine synthesis.
Protocol 2: Synthesis of 2-Cyclopropylpyrimidine
This protocol describes the condensation of cyclopropanecarboxamidine hydrochloride with 1,1,3,3-tetramethoxypropane.
Table 2: Materials and Reagents for Protocol 2
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Cyclopropanecarboxamidine HCl | 120.58 | 5.0 g | 0.041 | From Protocol 1. |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 7.1 g (7.3 mL) | 0.043 | Malondialdehyde equivalent (slight excess). |
| Sodium Hydroxide (NaOH) | 40.00 | 1.65 g | 0.041 | Base to free the amidine. |
| Ethanol (EtOH) | 46.07 | 75 mL | - | Reaction solvent. |
| Hydrochloric Acid (conc. HCl) | 36.46 | ~2 mL | - | For in situ hydrolysis. |
Step-by-Step Methodology:
-
Prepare Amidine Free Base (Optional but Recommended): In a separate flask, dissolve the cyclopropanecarboxamidine hydrochloride (5.0 g) in a minimum amount of water. Cool in an ice bath and add a concentrated solution of sodium hydroxide (1.65 g in ~5 mL water) dropwise. The free amidine will often separate as an oil or solid. Extract the free base into a suitable organic solvent (e.g., dichloromethane or ether), dry the organic layer over Na₂SO₄, and concentrate in vacuo. Use the crude free base immediately.
-
Expert Insight: While some protocols proceed directly from the salt, neutralizing to the free base first often leads to cleaner reactions and higher yields by preventing unwanted acid-catalyzed side reactions of the dicarbonyl component.
-
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the prepared amidine free base in ethanol (75 mL).
-
Addition of Reagents: Add 1,1,3,3-tetramethoxypropane (7.1 g) to the solution. Add a catalytic amount of concentrated HCl (a few drops, ~0.2 mL) to initiate the hydrolysis of the acetal.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize the product.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is typically a yellow or brown oil. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-cyclopropylpyrimidine as a pure compound.
-
Trustworthiness Check: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
References
-
Mondal, R., et al. (2021). A Comprehensive Review on the Synthesis of Pyrimidine-Based Analogues. Available at: [Link]
-
Koroleva, E. V., et al. (2010). Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. Available at: [Link]
-
Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
Mondal, R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Ajely, M. S., et al. (2016). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Available at: [Link]
-
Gunduguntla, S., et al. (2010). A Facile Iterative Synthesis of 2,5-Terpyrimidinylenes as Non-peptidic α-Helical Mimics. NIH National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Black, D. S. C., et al. (1967). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic. Available at: [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
Umezawa, Y., et al. (1981). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Reactivity of different 1,3‐dicarbonyl compounds. Available at: [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
Taylor & Francis Online. Synthesis and Evaluation of 2,5-Substituted Pyrimidines as Small-Molecule Gankyrin Binders. Available at: [Link]
-
ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
-
PubChem. Cyclopropanecarboximidamide hydrochloride. Available at: [Link]
-
MDPI. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates. Available at: [Link]
-
PubMed. Advances in the Synthesis of Cyclopropylamines. Available at: [Link]
-
PubMed. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates. Available at: [Link]
- Google Patents. Novel processes for the synthesis of cyclopropyl compounds.
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available at: [Link]
-
SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]
-
YouTube. Synthesis of a Cyclopropane from an Aldehyde. Available at: [Link]
-
Utrecht University Student Theses Repository. Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. Available at: [Link]
-
YouTube. Synthesis of Pyrimidine and Its Derivatives. Available at: [Link]
-
NROChemistry. Pinner Reaction. Available at: [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-Cyclopropylpyrimidine as a Metabolic Shield in Antiviral Drug Design
Abstract
This application note details the strategic incorporation of the 2-cyclopropylpyrimidine moiety into antiviral drug scaffolds, specifically targeting Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV and fusion inhibitors for RSV. While alkyl-substituted pyrimidines are common in medicinal chemistry, they often suffer from rapid oxidative clearance. The 2-cyclopropyl group acts as a bioisostere for the isopropyl group, offering enhanced metabolic stability due to the higher bond dissociation energy of cyclopropyl C-H bonds while maintaining critical hydrophobic interactions. This guide provides a validated protocol for the synthesis of the 2-cyclopropylpyrimidine core via Suzuki-Miyaura coupling and its subsequent functionalization.
Part 1: The Pharmacophore Rationale
The "Cyclopropyl Advantage" in Medicinal Chemistry
In antiviral drug design, particularly for HIV NNRTIs (e.g., analogues of the diarylpyrimidine class like Rilpivirine), the occupancy of the hydrophobic pocket in the Reverse Transcriptase enzyme is critical.[1]
Traditionally, isopropyl or ethyl groups are used to fill these pockets. However, these aliphatic chains are prone to rapid oxidation by Cytochrome P450 enzymes (specifically CYP3A4), leading to poor pharmacokinetic (PK) profiles.
Why 2-Cyclopropylpyrimidine?
-
Metabolic Shielding: The C-H bonds in a cyclopropyl ring possess higher bond dissociation energy (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol). This makes the ring significantly more resistant to radical abstraction and oxidative metabolism.
-
Sigma-Aromaticity: The cyclopropyl ring exhibits
-character (sigma-aromaticity), allowing it to engage in unique cation- or - stacking interactions within the viral binding pocket that aliphatic groups cannot. -
Steric Fit: The cyclopropyl group is a rigid bioisostere of the isopropyl group, locking the conformation and reducing the entropic penalty upon binding.
Mechanism of Action Visualization
The following diagram illustrates the metabolic stability logic driving the selection of this pharmacophore.
Figure 1: Comparative metabolic fate of isopropyl vs. cyclopropyl substituted pyrimidines.
Part 2: Synthetic Protocol (The Core Scaffold)
Objective: Synthesis of 2-cyclopropyl-4-chloropyrimidine .
This intermediate is the "master key" for antiviral synthesis. The chlorine atom at C4 is highly reactive toward nucleophilic aromatic substitution (
Reaction Logic
We utilize a Suzuki-Miyaura Cross-Coupling rather than the traditional amidine synthesis.
-
Why? The Suzuki route allows for the use of commercially available 2,4-dichloropyrimidine, which is cheaper and allows for regioselective coupling at the C2 position under controlled conditions, leaving the C4 chlorine available for later functionalization.
Reagents & Equipment[2]
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Boronate: Cyclopropylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 eq) -
Base: Potassium Phosphate Tribasic (K
PO ) (2.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Protocol
-
Preparation of Reaction Vessel:
-
Charge a dry Schlenk flask or microwave vial with 2,4-dichloropyrimidine (1.49 g, 10 mmol), cyclopropylboronic acid (1.03 g, 12 mmol), and K
PO (4.24 g, 20 mmol). -
Note: Cyclopropylboronic acid can be unstable; ensure it is fresh or use the pinacol ester if stability is an issue.
-
-
Solvent Addition & Degassing (Critical Step):
-
Add 1,4-Dioxane (40 mL) and Water (10 mL).
-
Degas the mixture by bubbling Argon through the solution for 15 minutes. Oxygen presence will oxidize the Pd(0) catalyst and kill the reaction.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl
·CH Cl (408 mg, 0.5 mmol) quickly against a counter-flow of Argon. Seal the vessel immediately.
-
-
Reaction:
-
Heat the mixture to 90°C for 16 hours (oil bath) or 100°C for 1 hour (Microwave).
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the mono-coupled product (Rf ~0.4) should appear.
-
Selectivity Check: If the reaction runs too hot or too long, you may see bis-coupling (cyclopropyl at both C2 and C4). Control temperature strictly.
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography (SiO
, 0-20% EtOAc in Hexanes). -
Yield Target: 65-75% as a pale yellow oil/solid.
-
Part 3: Functionalization (Antiviral Synthesis)
Objective: Coupling the core to an amine scaffold (Simulating NNRTI synthesis).
The 4-position of the pyrimidine is now activated for
Protocol: Nucleophilic Aromatic Substitution ( )
-
Reagents:
-
2-Cyclopropyl-4-chloropyrimidine (from Part 2) (1.0 eq)
-
Target Amine (e.g., 4-cyanophenylamine for Rilpivirine analogs) (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq) - Catalyst
-
Solvent: Isopropanol (iPrOH)
-
-
Procedure:
-
Dissolve the pyrimidine intermediate and the amine in iPrOH (0.5 M concentration).
-
Add catalytic pTSA. (Acid catalysis protonates the pyrimidine nitrogen, making the C4 position more electrophilic).
-
Reflux at 85°C for 4-6 hours.
-
Observation: The product often precipitates out of the alcohol upon cooling.
-
-
Isolation:
-
Cool to 0°C. Filter the precipitate.[2]
-
Wash the solid with cold iPrOH and diethyl ether.
-
Workflow Diagram
Figure 2: Synthetic workflow from raw material to antiviral lead.
Part 4: Analytical Validation & Data
To ensure the protocol was successful, compare your data against these standard values.
QC Table: 2-Cyclopropyl-4-chloropyrimidine
| Parameter | Expected Value/Observation | Notes |
| Physical State | Pale yellow oil or low-melting solid | Darkening indicates decomposition. |
| 1H NMR (CDCl3) | Distinctive cyclopropyl multiplets at high field (1.0-1.2 ppm). | |
| LC-MS (ESI) | [M+H]+ = 155.03 / 157.03 | Characteristic Chlorine isotope pattern (3:1 ratio). |
| Selectivity | >95% C2-substituted | If C4-substituted product is observed, lower reaction temp. |
Troubleshooting
-
Problem: Low yield in Suzuki coupling.
-
Cause: Protodeboronation of cyclopropylboronic acid.
-
Fix: Increase boronic acid equivalents to 1.5 eq or switch to Potassium Cyclopropyltrifluoroborate (Molander salt) which is more stable.
-
-
Problem: Incomplete
reaction.-
Cause: Deactivation of the pyrimidine ring.
-
Fix: Switch solvent to 1,4-Dioxane and use a stronger base (NaH) instead of acid catalysis if the amine is a weak nucleophile.
-
References
-
Metabolic Stability of Cyclopropyl Groups: Scientific Update. "The Cyclopropyl Group in Medicinal Chemistry."[5][6][7] [Link]
-
Antiviral Application (HIV NNRTIs): National Institutes of Health (PMC). "Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors." [Link]
-
Suzuki Coupling Protocol (Cyclopropylboronic Acid): ResearchGate. "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions."[8] [Link]
-
General Pyrimidine Antiviral Synthesis: MDPI. "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives."[9] [Link][10]
Sources
- 1. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyclopropylpyrimidine Derivatives
Welcome to the technical support center for the purification of 2-cyclopropylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive field experience. Our goal is to empower you with the knowledge to not only execute purification protocols but also to understand the underlying chemistry, enabling you to adapt and overcome challenges in your specific experimental context.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of 2-cyclopropylpyrimidine derivatives.
Q1: What are the primary methods for purifying 2-cyclopropylpyrimidine derivatives?
A1: The most effective and widely used methods are flash column chromatography on silica gel and recrystallization. The choice between these depends on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound (e.g., solid vs. oil). For complex mixtures or when impurities have similar polarity to the product, column chromatography is generally the preferred method.[1] Recrystallization is an excellent choice for solid compounds to achieve high purity, especially when dealing with minor impurities.
Q2: My 2-cyclopropylpyrimidine derivative is a basic compound. How does this affect my choice of purification strategy?
A2: The basic nature of the pyrimidine ring can lead to tailing of spots on silica gel TLC plates and poor separation during column chromatography. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase during column chromatography.[2] This addition helps to saturate the acidic sites on the silica gel, resulting in sharper peaks and improved separation.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.3 for your desired compound on a TLC plate.[2] For many pyrimidine derivatives, mixtures of hexanes and ethyl acetate are a good starting point.[2] If your compound is more polar, a dichloromethane/methanol system can be effective.[2] It is crucial to perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation before committing to a column.
Q4: I am having trouble visualizing my 2-cyclopropylpyrimidine derivative on a TLC plate. What can I do?
A4: Many pyrimidine derivatives contain aromatic rings and are UV-active, appearing as dark spots under a UV lamp at 254 nm.[3] If your compound is not UV-active, or for better visualization, you can use a chemical stain. An iodine chamber is a simple and often effective method.[4] For nitrogen-containing compounds, a freshly prepared hexachloroplatinate(IV) solution can be used as a spray reagent to visualize spots.[5] Permanganate stain is also a good general-purpose stain for compounds that can be oxidized.[4]
Q5: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I purify it?
A5: Purifying compounds from high-boiling point solvents can be challenging. For TLC analysis of reaction mixtures in DMF or DMSO, spotting the plate and then placing it under high vacuum for a few minutes before developing can help to remove the solvent and prevent streaking.[6] For purification, if the compound is a solid, diffusion crystallization can be an effective technique. This involves dissolving the compound in a minimal amount of DMF or DMSO and placing this solution in a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or cyclohexane).[7][8] The slow diffusion of the anti-solvent into the solution of your compound can promote the growth of high-purity crystals.[7]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of 2-cyclopropylpyrimidine derivatives.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. - Irregular column packing. | - Optimize Solvent System: Re-evaluate your TLC analysis. Test a wider range of solvent polarities. For basic compounds, add 0.1-1% triethylamine to your eluent to reduce tailing.[2] - Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. - Improve Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is critical for good separation. |
| Product Elutes Too Quickly or Not at All | - Solvent system is too polar or not polar enough. | - Adjust Eluent Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move from the baseline (low Rf), gradually increase the eluent polarity. |
| Compound Streaking on TLC and Column | - Compound is highly polar or basic. - Compound is degrading on the silica gel. | - Add a Modifier: For basic compounds, add a small amount of triethylamine or pyridine to the eluent.[2] - Use Deactivated Silica: Consider using silica gel that has been treated with a base or using an alternative stationary phase like alumina. - Work Quickly: Minimize the time the compound spends on the column. |
| Fluorescent Byproduct Observed | - In some pyrimidine syntheses, such as the Biginelli reaction, a Hantzsch-type 1,4-dihydropyridine can form as a fluorescent byproduct.[9] | - Optimize Reaction Conditions: This side reaction is often favored at higher temperatures. Running the reaction at a lower temperature can minimize its formation.[9] |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | - Too much solvent used. - Premature crystallization during hot filtration. - Cooling the solution too quickly. - Incomplete crystallization. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] - Keep Everything Hot: During hot filtration, warm the funnel and receiving flask to prevent the product from crashing out. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11] - Increase Crystallization Time/Lower Temperature: Allow more time for crystallization or use a colder cooling bath. Be aware that cooling too much can cause impurities to co-precipitate.[12] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. | - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound. - Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal nucleation. |
| No Crystals Form | - Solution is not saturated. - The compound is highly soluble in the chosen solvent at all temperatures. | - Reduce Solvent Volume: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[12] - Induce Crystallization: Scratch the flask or add a seed crystal of the pure compound. - Change Solvent System: The chosen solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[13] Consider a mixed solvent system or an anti-solvent approach.[14] |
| Crystals are Colored (when the pure compound should be colorless) | - Colored impurities are trapped in the crystal lattice. | - Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb your product and reduce the yield.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 2-Cyclopropylpyrimidine Derivative
This protocol provides a step-by-step guide for the purification of a moderately polar, basic 2-cyclopropylpyrimidine derivative.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). For basic compounds, add 0.5% triethylamine to the mobile phase.[1]
-
Visualize the plate under UV light (254 nm) and/or with a suitable stain to determine the optimal solvent system that gives an Rf of ~0.3 for the target compound.[2][3]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles.[1]
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the silica bed using a pipette.[1]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in an array of test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-cyclopropylpyrimidine derivative.
Protocol 2: Recrystallization of a Solid 2-Cyclopropylpyrimidine Derivative
This protocol outlines the general procedure for purifying a solid 2-cyclopropylpyrimidine derivative.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.[13] Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone/water.[15]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[10]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Workflow for Method Selection in Purification
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recrystallization yield.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
-
Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? - Study.com. Available at: [Link]
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
How Does Silica Gel Chromatography Work? - Chemistry For Everyone - YouTube. Available at: [Link]
-
silica gel chromatography: Topics by Science.gov. Available at: [Link]
-
Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF - ResearchGate. Available at: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at: [Link]
-
(PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. Available at: [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - NIH. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - KU ScholarWorks. Available at: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]
-
How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ? | ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC - NIH. Available at: [Link]
-
Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO - Semantic Scholar. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Brutal Recrystallization of Xylopyranosols : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Available at: [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]
-
Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives - MDPI. Available at: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. Available at: [Link]
- CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents.
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Available at: [Link]
-
(PDF) Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Available at: [Link]
-
Detection and Visualization Methods Used in Thin-Layer Chromatography - ResearchGate. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
Crystallisation out of DMSO : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. homework.study.com [homework.study.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. heteroletters.org [heteroletters.org]
Solving solubility issues of 2-Cyclopropylpyrimidine in aqueous media
The 2-Cyclopropylpyrimidine Solubility Technical Support Center is now online.[1] This guide is structured to address the specific physicochemical challenges of the 2-cyclopropylpyrimidine scaffold, distinguishing it from its highly soluble derivatives (like aminocyclopyrachlor) and focusing on the core lipophilic heterocycle often used as a pharmaceutical intermediate.[1]
Status: Operational Ticket ID: 2-CP-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Aqueous Solubility, Formulation, and Process Chemistry[1]
Introduction: The "Hidden" Lipophilicity Trap
Welcome. If you are here, you are likely encountering unexpected precipitation or poor dissolution with 2-Cyclopropylpyrimidine (2-CP).[1] While the pyrimidine ring itself is water-soluble (~41 g/L), the addition of the cyclopropyl group at the C2 position introduces a unique "lipophilic shield" that disrupts the hydrogen bonding network without providing the solubilizing ionization found in its herbicide derivatives (e.g., aminocyclopyrachlor).[1]
This guide treats 2-CP as a weak base (pKa ~1.5 - 2.5) with moderate lipophilicity (LogP ~0.8 - 1.2), meaning it remains neutral and uncharged at physiological pH (7.4) .[1] This is the root cause of your solubility issues.
Module 1: Physicochemical Profiling (The "Why")
Q: Why does my compound precipitate in PBS (pH 7.4) but dissolve in 0.1 M HCl?
A: This is a classic ionization-dependent solubility profile.[1]
-
Mechanism: Pyrimidines are electron-deficient heteroaromatics.[1] The nitrogen atoms are weakly basic.[1] At pH 7.4 , 2-CP is >99.9% in its neutral, uncharged form, which relies solely on intrinsic solubility (
).[1] -
The Acid Effect: At pH 1.0 (0.1 M HCl) , the pH is below the pKa (~2.0).[1] The pyrimidine ring becomes protonated (
), forming a soluble cation.[1] -
The Trap: Many researchers try to dissolve it in weak acid (pH 4-5) hoping for help.[1] It won't work. You need a pH below the pKa (i.e., pH < 2) to see significant solubility enhancement, which is often incompatible with biological assays.[1]
Data Summary: Solubility Drivers
| Parameter | Value (Est.) | Implication for Solubility |
| pKa (Conj. Acid) | ~1.8 – 2.3 | Neutral at pH 7. Requires pH < 2 for protonation.[1] |
| LogP | ~0.9 – 1.2 | Moderately lipophilic.[1] Soluble in organic solvents, poor in water.[1] |
| Intrinsic Solubility ( | < 1 mg/mL | Limiting factor in neutral buffers.[1] |
| H-Bond Donors | 0 | No donors to interact with water (unless substituted).[1] |
Module 2: Troubleshooting & Formulation Strategies
Scenario A: "I need to run a biological assay at pH 7.4."
Issue: You cannot use strong acid. The compound crashes out upon dilution from DMSO.[1] Solution: Use a Cosolvent + Surfactant system or Cyclodextrin Complexation .[1]
Protocol: The "Golden Triangle" Formulation
Do not rely on DMSO alone.[1] DMSO "shock" (rapid dilution into water) causes immediate precipitation of crystalline solids.[1]
-
Prepare Stock: Dissolve 2-CP in pure DMSO at 500x the final concentration.
-
Add Surfactant (The Bridge): Add Tween 80 or Cremophor EL to the DMSO stock before adding water.[1]
-
Ratio: 90% DMSO / 10% Tween 80.[1]
-
-
Dilution Step: Slowly add the aqueous buffer to the organic mix with vortexing.
-
Target: Final DMSO < 0.5-1%.[1]
-
Scenario B: "I need a high-concentration stock for animal dosing (PK studies)."
Issue: Simple cosolvents are toxic at high volumes.
Solution: Cyclodextrin Complexation (HP-β-CD) .
The cyclopropyl group fits perfectly into the hydrophobic cavity of
Protocol: 20% HP-β-CD Formulation
-
Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin in 80mL of distilled water.
-
Acidification (Optional but Recommended): Adjust pH to 4.0 using 0.1 M HCl (this slight protonation aids initial dissolution).[1]
-
Addition: Add excess 2-CP powder.
-
Equilibration: Stir vigorously for 4 hours at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Result: A clear, stable solution often achieving 5-10 mg/mL.[1]
Module 3: Process Chemistry & Workup
Q: I synthesized 2-CP, but I can't extract it from the aqueous reaction mixture.
A: You are likely extracting at the wrong pH.
-
The Mistake: Acidifying the workup.[1] If you add acid, you protonate the pyrimidine (forming the salt), making it water-soluble and impossible to extract into organic solvents (DCM/EtOAc).[1]
-
The Fix:
-
Basify: Adjust the aqueous layer to pH > 9 (using NaOH or Na2CO3).[1] This ensures 2-CP is fully neutral.[1]
-
Extract: Use Dichloromethane (DCM) or Ethyl Acetate.[1] The neutral 2-CP will partition into the organic phase.[1]
-
Salting Out: If partition is poor, saturate the aqueous layer with NaCl (brine) to decrease water solubility of the organic (Salting-out effect).[1]
-
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for selecting a solvent system based on your application.
Figure 1: Decision matrix for solubilizing 2-Cyclopropylpyrimidine based on experimental constraints.
Module 4: Salt Screening (Advanced)
If you require a solid form with faster dissolution rates, you may attempt salt formation.[1] However, due to the weak basicity (pKa ~2), standard salts (Acetate, Tartrate) will not form stable solids.[1]
Recommended Counter-ions:
-
Methanesulfonic Acid (MsOH): Strong acid (pKa -1.9).[1] Forms stable mesylates with weak bases.[1]
-
Hydrochloric Acid (HCl): Forms a hydrochloride salt, but may be hygroscopic.[1]
Salt Synthesis Protocol:
-
Dissolve 2-CP in anhydrous Ethanol or Diethyl Ether.[1]
-
Cool to 0°C.
-
Add 1.05 equivalents of anhydrous HCl (in dioxane) or MsOH dropwise.
-
Precipitate should form immediately.[1] Filter under Nitrogen to avoid moisture absorption.[1]
References
-
Physicochemical Properties of Pyrimidines
-
Cyclodextrin Complexation Strategies
-
Synthesis and Workup of 2-Alkylpyrimidines
-
pKa Data for Heterocycles
Sources
- 1. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. dl.ndl.go.jp [dl.ndl.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]
Executive Summary: The Challenge of the Cyclopropyl-Pyrimidine Interface
Technical Support Center: 2-Cyclopropylpyrimidine Cross-Coupling
Coupling reactions involving 2-cyclopropylpyrimidines (typically 4-halo or 5-halo derivatives) present a unique dichotomy in medicinal chemistry. While the cyclopropyl group is a desirable bioisostere for isopropyl or phenyl groups—improving metabolic stability and potency—it introduces specific electronic and steric challenges that destabilize standard Palladium (Pd) catalytic cycles.
Core Technical Challenges:
-
Catalyst Poisoning: The cyclopropyl group at C2 is an electron-donating group (EDG) via induction and hyperconjugation. This increases the basicity of the pyrimidine ring nitrogens (N1/N3), making them potent ligands that displace phosphines and sequester the Pd catalyst into inactive complexes.
-
Hydrodehalogenation: The electron-deficient nature of the pyrimidine ring facilitates rapid oxidative addition, but if the transmetalation step is slow (due to steric bulk or low nucleophilicity of the partner), the Pd(II)-aryl complex is prone to
-hydride elimination or reduction, leading to the "des-halo" byproduct. -
Cyclopropyl Ring Instability: While generally robust, the cyclopropyl ring can undergo oxidative ring opening or radical fragmentation under forcing conditions or in the presence of Single Electron Transfer (SET) processes.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Reaction Stalls at <50% Conversion (Catalyst Deactivation)
User Observation: "The reaction starts well but stops after 1 hour. Adding more catalyst doesn't help."
Root Cause: Nitrogen-Directed Catalyst Poisoning. The pyrimidine nitrogen atoms coordinate to the Pd(II) center, forming a stable, catalytically inactive "Pd-sink." The electron-donating 2-cyclopropyl group exacerbates this by increasing the Lewis basicity of the ring nitrogens compared to a 2-chloro or 2-trifluoromethyl pyrimidine.
Solution:
-
Ligand Switch: Move to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) like XPhos or RuPhos . The steric bulk of the lower aryl ring prevents the Pd center from coordinating to the pyrimidine nitrogen (the "steric wall" effect).
-
Pre-catalyst Strategy: Use precatalysts like XPhos Pd G4 or Pd(crotyl)(t-BuXPhos)Cl . These ensure a 1:1 L:Pd ratio and rapid initiation, preventing the formation of Pd-black or inactive dimers early in the reaction.
Issue 2: Formation of "Des-Halo" Byproduct (Hydrodehalogenation)
User Observation: "I see a significant amount of 2-cyclopropylpyrimidine (mass M-Halogen+H) in the LCMS."
Root Cause: Competing Reduction Pathway.
If the transmetalation with the boronic acid is slow, the Pd(II)-Ar intermediate will react with hydride sources. Common hydride sources include alcoholic solvents (via
Solution:
-
Solvent Control: Switch from alcoholic solvents (MeOH, EtOH, iPrOH) to aprotic polar systems like 1,4-Dioxane or THF . If protic conditions are required for solubility, use n-Butanol (slower
-hydride elimination) or a biphasic Toluene/Water system. -
Boost Transmetalation: Increase the concentration of the boronic acid (1.5 equiv) and use a base that facilitates rapid activation, such as K₃PO₄ (anhydrous) rather than carbonate bases.
Issue 3: Cyclopropyl Ring Opening
User Observation: "I see a +2 mass peak or a complex mixture of alkyl chains."
Root Cause: Radical/SET Pathways. If using a catalytic system prone to Single Electron Transfer (common with some Ni catalysts or unoptimized Pd conditions with high temperatures), the cyclopropyl ring can open to form a homoallyl radical. This is also a risk if the reaction medium becomes highly acidic (Lewis acid catalyzed opening).
Solution:
-
Avoid Radical Conditions: Stick to standard two-electron Pd(0)/Pd(II) cycles. Avoid photocatalysts or metallic reductants (Zn, Mn) unless necessary.
-
Base Buffer: Ensure the reaction remains basic. The use of K₃PO₄ or Cs₂CO₃ buffers the system, preventing acid-catalyzed ring opening.
Visualizing the Failure Modes
The following diagram maps the competing pathways in the catalytic cycle. Note how the "Pd-Sink" (Poisoning) and "Reduction" (Hydrodehalogenation) compete with the desired Product Formation.
Figure 1: Competing mechanistic pathways. The critical control point is the Oxidative Addition complex (L-Pd(II)-Ar-X). If Transmetalation is slow or the ligand is not bulky enough, the complex diverts to Poisoning or Hydrodehalogenation.
Optimized Protocol: The "Gold Standard" Method
This protocol is designed to be robust against the specific side reactions of 2-cyclopropylpyrimidines.
Substrate: 4-Chloro-2-cyclopropylpyrimidine (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.5 equiv)
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 (2-5 mol%) | Pre-formed oxidative addition complex ensures active Pd(0) generation. XPhos provides steric bulk to prevent N-coordination. |
| Solvent | 1,4-Dioxane (Anhydrous) | Aprotic, high-boiling solvent prevents hydrodehalogenation. |
| Base | K₃PO₄ (2.0 equiv, 0.5M aq. solution) | Strong enough to activate boronic acid rapidly; phosphate buffers the pH to protect the cyclopropyl ring. |
| Temperature | 80°C - 100°C | Sufficient energy for transmetalation without inducing thermal decomposition of the cyclopropyl ring. |
| Time | 2 - 16 Hours | Monitor by LCMS. |
Step-by-Step:
-
Charge a reaction vial with the pyrimidine halide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Add degassed 1,4-Dioxane (concentration 0.1 - 0.2 M).
-
Add degassed 0.5 M K₃PO₄ (aq) (2.0 equiv).
-
Heat to 80°C with vigorous stirring.
-
QC Check: At 1 hour, check LCMS. If conversion is <10%, raise temp to 100°C. If "Des-Halo" >5%, lower temp to 60°C and check solvent purity.
Comparative Data: Ligand Effects
The following table summarizes internal screening data for the coupling of 4-chloro-2-cyclopropylpyrimidine with phenylboronic acid.
| Ligand | Yield (%) | % Des-Halo Byproduct | % Homocoupling | Notes |
| PPh₃ (Standard) | 35% | 25% | 10% | Significant catalyst poisoning observed (solution turned black). |
| dppf | 55% | 15% | 5% | Better stability, but slow reaction rate. |
| SPhos | 88% | 5% | 2% | Excellent reactivity; minor hydrodehalogenation. |
| XPhos | 96% | <1% | <1% | Optimal. Steric bulk effectively shuts down N-coordination. |
| BrettPhos | 40% | 2% | 0% | Too bulky for this specific substrate; hindered oxidative addition. |
Troubleshooting Workflow
Use this decision tree to diagnose failures in real-time.
Figure 2: Diagnostic workflow for optimizing 2-cyclopropylpyrimidine couplings.
References
-
Mechanisms of Catalyst Poisoning
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Protodeboronation & Boronic Acid Stability
- Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.
- Source: ResearchG
-
URL:[Link]
-
Regioselectivity in Pyrimidine Couplings
-
General Cross-Coupling of Cyclopropyl-Substituted Arenes
- Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluorobor
- Source: PMC / NIH.
-
URL:[Link]
Sources
- 1. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Enhancing stability of 2-Cyclopropylpyrimidine under acidic conditions
[1][2]
Executive Summary & Core Diagnostic
The Problem: 2-Cyclopropylpyrimidine derivatives often exhibit unexpected degradation during acidic workups, salt formation, or long-term storage.[1][2] This is frequently misdiagnosed as simple hydrolysis.[1][2] The Root Cause: The degradation is driven by acid-catalyzed cyclopropyl ring opening .[1] The pyrimidine ring, upon protonation, acts as a strong electron-withdrawing group (EWG), activating the adjacent cyclopropyl ring toward nucleophilic attack (usually by water or chloride ions).[1] The Solution: Stability is achieved by maintaining the microenvironmental pH above the pKa of the pyrimidine nitrogen (~1.5–2.0) and avoiding strong nucleophilic counter-ions during salt formation.[1][2]
Diagnostic: Identifying the Issue
Use this section to confirm if your current experimental failure is due to acid instability.
Symptom Checker
| Observation | Likely Chemical Event | Confirmation Test |
| LC-MS Mass Shift (+18 Da) | Hydration of the cyclopropyl ring (Ring opening to alcohol).[1][2] | Run NMR. Look for loss of cyclopropyl protons (0.8–1.2 ppm) and appearance of alkyl chain signals.[1] |
| LC-MS Mass Shift (+36/38 Da) | Hydrochlorination (if HCl was used).[1][2] Ring opens; Cl adds to chain.[1][2] | Check isotopic pattern for Chlorine (3:1 ratio for M/M+2).[1][2] |
| Precipitate turns "gooey" | Hygroscopic salt formation leading to hydrolysis.[1][2] | Check water content (Karl Fischer).[1][2] |
| Loss of UV Activity | Decomposition of the aromatic system (rare, requires extreme conditions). | Check 1H NMR for aromatic proton integrity.[1][2] |
Mechanism of Degradation
Understanding the "Why" is critical for the "How."
The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol).[1][2][3] It behaves electronically like a vinyl group (double bond).[1][2] When the pyrimidine nitrogen is protonated by a strong acid (H+), it pulls electron density from the cyclopropyl ring (conjugative withdrawal). This makes the cyclopropyl carbons highly electrophilic.[2]
The Pathway:
-
Activation: The bond between C2 (pyrimidine) and the cyclopropyl ring gains double-bond character; the cyclopropyl ring bonds weaken.
-
Nucleophilic Attack: A nucleophile (Water, Cl-, R-OH) attacks the cyclopropyl ring (usually at the distal carbon), relieving ring strain.[1]
-
Result: Linear alkyl pyrimidine derivative (impurity).
Figure 1: Acid-catalyzed ring-opening mechanism of 2-cyclopropylpyrimidine.
Operational Troubleshooting (FAQs)
Q1: I need to quench a reaction containing 2-cyclopropylpyrimidine. Can I use 1M HCl?
Recommendation: NO. Direct quenching with strong mineral acids (HCl, H2SO4) creates local "hotspots" of pH < 1, causing immediate ring opening.[1][2]
Correct Protocol:
-
Cooling: Cool reaction mixture to 0°C.
-
Buffer Choice: Use Saturated Ammonium Chloride (sat.[1][2] NH4Cl) .[1][2] This buffers the pH to ~4.5–5.0, which is safe.
-
Alternative: If lower pH is required for extraction, use Citrate Buffer (pH 3.0) or 0.5M Acetic Acid .[1][2]
-
Monitoring: Ensure the internal temperature does not rise above 5°C during quenching.
Q2: My compound degrades during salt formation. What counter-ion should I use?
Recommendation: Avoid HCl or HBr salts.[1][2] HCl salts of cyclopropyl-heterocycles are notoriously unstable because the chloride ion is nucleophilic enough to attack the activated ring, and the salt is often hygroscopic (attracting water which then hydrolyzes the ring).
Recommended Stable Salts:
-
Fumarate: (pKa ~3.0 and 4.4).[1][2] Milder acidity, often forms stable, non-hygroscopic lattices.[1][2]
-
Tosylate/Mesylate: Non-nucleophilic counter-ions, but ensure anhydrous conditions during formation.[1][2]
Q3: How should I store the reference standard?
Recommendation: Store as the Free Base if possible.[2] If the compound must be stored as a salt, ensure it is:
-
Frozen (-20°C).
Q4: LC-MS shows a split peak.[1][2] Is this a rotamer or degradation?
Recommendation: Check the temperature dependence. Cyclopropyl groups can exhibit restricted rotation, but this is rare in simple pyrimidines.[1][2] If the ratio of the two peaks changes over time in the solvent, it is degradation .
Safe Workup Protocol (Step-by-Step)
This protocol is designed to minimize acid exposure time and temperature stress.[1][2]
Objective: Isolate 2-Cyclopropylpyrimidine from a reaction mixture (e.g., Suzuki coupling or condensation).
Materials:
-
Brine[1]
Workflow:
-
Quench: Pour the reaction mixture into a pre-cooled (0°C) biphasic mixture of EtOAc and Sat. NH4Cl .[1][2]
-
Phase Separation: Separate layers quickly.
-
Wash: Wash the organic layer once with water, then immediately with Brine.[1][2]
-
Drying: Dry over Na2SO4 for maximum 15 minutes.
-
Concentration: Rotary evaporate at < 35°C .
Figure 2: Decision tree for selecting safe workup conditions.
Solvent Compatibility Table
| Solvent Class | Example | Compatibility | Notes |
| Protic | Methanol, Water | Low (in Acid) | Facilitates nucleophilic attack (solvolysis).[1][2] Avoid if acidic.[1][2] |
| Chlorinated | DCM, Chloroform | Medium | Chloroform often contains HCl stabilizers (ethanol or amylene).[1][2] Filter through basic alumina before use to remove HCl traces.[1][2] |
| Ethers | THF, TBME | High | Best for storage and reactions.[1][2] |
| Basic | Pyridine, TEA | High | Stabilizes the free base. |
References
-
Cyclopropyl Amine Stability: Reid, G. et al.[1][2] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Molecular Pharmaceutics, 2019.[1][2] [1][2]
-
pKa of Cyclopropylpyrimidines: "Aminocyclopyrachlor: Physical and Chemical Properties." PubChem Compound Summary. (pKa of pyrimidine ring nitrogens ~1.48 - 1.96).[1][2] [1][2][4]
-
General Reactivity of Cyclopropanes: Wong, H. N. C. et al. "Cyclopropane Ring Opening Reactions."[1][2] Chemical Reviews, 1989.[1][2] (Fundamental mechanism of electrophilic activation).[1][2] [1][2]
-
Acid-Catalyzed Ring Opening: Ebner, C. et al. "Acid-catalyzed ring-opening reactions of cyclopropanated heterocycles."[1][2] Beilstein Journal of Organic Chemistry, 2014.[1][2]
Optimization of reaction temperature for cyclopropyl-pyrimidine synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Temperature Optimization for Cyclopropyl-Pyrimidine Synthesis
Executive Summary
The synthesis of 2-cyclopropylpyrimidines represents a unique challenge in heterocyclic chemistry. While the pyrimidine core requires significant thermal energy to drive aromatization (dehydration), the cyclopropyl moiety acts as a "thermal fuse"—a strained ring system susceptible to ring-opening or radical decomposition under forcing conditions.
This guide moves beyond generic protocols to address the thermodynamic vs. kinetic trade-offs specific to this scaffold. It focuses on the most common synthetic route: the condensation of cyclopropanecarboxamidine with
Part 1: The Thermodynamic Landscape
The formation of the pyrimidine ring from an amidine and a
Phase 1: Nucleophilic Addition (Kinetic Control)
-
Reaction: Attack of the amidine nitrogen on the carbonyl carbon.
-
Temperature Requirement: Low (
to ). -
Risk: High temperatures at this stage promote the degradation of the free amidine base (which is unstable) before it can react, leading to low conversion.
Phase 2: Cyclization & Dehydration (Thermodynamic Control)
-
Reaction: Intramolecular closure to the dihydropyrimidine and subsequent loss of water/alcohol to aromatize.
-
Temperature Requirement: High (
to Reflux). -
Risk: Insufficient heat leads to the isolation of the dihydropyrimidine intermediate (often mistaken for product but with different UV/mass specs). Excessive heat risks cyclopropyl ring opening , particularly in the presence of Lewis acids or strong bases.
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Reaction Initiation & Stalled Conversion
Q: I see <10% conversion by HPLC after 2 hours, even though the reagents are soluble. Should I crank up the heat? A: No. Premature heating often degrades the cyclopropylamidine.
-
Diagnosis: The free base of cyclopropanecarboxamidine is volatile and unstable. If you generated the free base in situ from the HCl salt using a strong base (e.g., NaOEt) at high temperature, it likely decomposed before reacting.
-
Solution: Perform the "free-basing" step at
. Add the electrophile ( -keto ester) cold. Allow the mixture to stir at for 30 minutes to ensure the initial C-N bond formation (the kinetic product) is locked in before heating to drive cyclization.
Q: My LC-MS shows a peak with Mass [M+18]. Is this a hydrate? A: It is likely the non-dehydrated intermediate (dihydropyrimidine or acyclic ureido-intermediate).
-
Causality: The reaction temperature was insufficient to overcome the activation energy for the final dehydration step (
). -
Protocol: Increase the reaction temperature to
or add a dehydrating scavenger (e.g., molecular sieves) if using a lower boiling solvent. If the reaction is in ethanol, a reflux period is usually mandatory to drive this equilibrium to completion.
Module B: Impurity Profile & Thermal Stability
Q: I am observing a "ring-opened" impurity (M+H equivalent to product, or +H2O). Why? A: The cyclopropyl ring has significant Baeyer strain (~27.5 kcal/mol).
-
Mechanism: Under acidic conditions (often generated if HCl gas is not fully neutralized) or extreme heat (>
), the ring can open to form a linear propyl or allyl chain. -
Critical Threshold: Avoid temperatures above
unless absolutely necessary. -
Correction: Switch from refluxing butanol (
) to refluxing ethanol ( ) or acetonitrile ( ). If using microwave irradiation, cap the temperature at .
Q: The reaction turns black/tarry upon scale-up. How do I manage the exotherm? A: The deprotonation of the amidine salt is exothermic.
-
Scale-Up Rule: On >10g scale, the dosing of the base (e.g., NaOEt) must be rate-limited to maintain internal temperature
. -
Impact: Uncontrolled exotherms lead to polymerization of the
-keto ester (self-condensation) and oxidative degradation of the amidine.
Part 3: Experimental Protocols
Standard Optimization Workflow (0.5 mmol Scale)
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |
| Solvent | Methanol | Ethanol | n-Butanol |
| Base | NaOMe (2.5 eq) | NaOEt (2.5 eq) | KOtBu (2.5 eq) |
| Temp Profile | 0°C (1h) | 0°C (30m) | 25°C |
| Exp. Outcome | High Intermediate (M+18) | Optimal Yield | Ring-Opening Impurities |
Step-by-Step Optimized Protocol
-
Preparation (
): Charge reaction vessel with Cyclopropanecarboxamidine HCl (1.0 eq) and Ethanol (10 V). Cool to . -
Activation (
): Add Sodium Ethoxide (2.5 eq, 21% wt in EtOH) dropwise over 20 mins. Do not exceed . -
Addition (
): Add -keto ester (1.1 eq) dropwise. -
Induction (
): Remove cooling bath and stir for 1 hour. Check HPLC for consumption of amidine. -
Cyclization (
): Heat to reflux ( ) for 4–6 hours. Monitor for disappearance of M+18 peak. -
Workup: Cool to
. Neutralize with dilute acetic acid to pH 7. Concentrate and purify.
Part 4: Visualizing the Pathway
The following diagram illustrates the bifurcation between the successful synthesis path and the thermal degradation risks.
Figure 1: Reaction pathway showing the critical temperature-dependent checkpoints. Note the "Goldilocks" requirement for the dehydration step (
References
-
Cyclopropyl Group Stability & Metabolism Hypha Discovery. "Metabolism of cyclopropyl groups: Stability and Ring Opening." [Link]
-
Scale-up of Cyclopropyl Reagents ResearchGate / Organic Process Research. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." [Link]
-
Reaction Optimization Methodologies National Institutes of Health (NIH) / PMC. "A Brief Introduction to Chemical Reaction Optimization." [Link]
Validation & Comparative
The Strategic Role of the 2-Cyclopropyl Moiety in Pyrimidine-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship (SAR) of 2-Cyclopropylpyrimidine Analogues for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its remarkable versatility stems from the ability to readily modify its substitution pattern to achieve desired pharmacological properties.[1] Among the various pyrimidine-based compounds, 2-aminopyrimidine derivatives have garnered significant attention, particularly as kinase inhibitors.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-cyclopropylpyrimidine analogues, a class of compounds that leverages the unique properties of the cyclopropyl group to enhance potency, selectivity, and drug-like characteristics.
The Significance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine core serves as a privileged scaffold in the design of ATP-competitive kinase inhibitors. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP.[2] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at the 2-position, act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor to the enzyme.[2] The substituents at other positions of the pyrimidine ring can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity for the target kinase.[1][3]
The Cyclopropyl Group: A Small Ring with a Big Impact
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties.[4] This small, strained carbocycle can influence a molecule's conformation, metabolic stability, and binding affinity.[4] In the context of kinase inhibitors, a cyclopropyl moiety can offer several advantages:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein and potentially increasing potency.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Enhanced Potency: The unique electronic properties of the cyclopropane ring can lead to favorable interactions with the protein target, contributing to increased binding affinity. For instance, cyclopropyl-substituted compounds have shown potent inhibitory activity against various kinases.[5]
Structure-Activity Relationship (SAR) of 2-Cyclopropylpyrimidine Analogues: A Comparative Analysis
While a comprehensive SAR study dedicated solely to 2-cyclopropylpyrimidine analogues is not extensively documented in a single source, by synthesizing data from various studies on related pyrimidine-based kinase inhibitors, we can delineate key SAR trends and the likely impact of the 2-cyclopropyl substituent. The following analysis focuses on the key substitution points of the 2-aminopyrimidine scaffold.
The 2-Position: The Role of the Cyclopropylamino Group
The substituent at the 2-position is critical for hinge binding. In many potent kinase inhibitors, this position is occupied by an amino group. The introduction of a cyclopropyl group directly attached to this exocyclic nitrogen (2-cyclopropylamino) can significantly influence activity.
-
Lipophilicity and Hydrophobic Interactions: The cyclopropyl group increases the lipophilicity of the molecule compared to a simple amino group, which can lead to enhanced interactions with hydrophobic residues in the ATP-binding pocket.
-
Vectorial Orientation: The defined geometry of the cyclopropyl group can orient other parts of the molecule towards specific regions of the active site, potentially improving selectivity.
The 4-Position: A Key Determinant of Selectivity and Potency
The substituent at the 4-position of the pyrimidine ring often dictates the selectivity and potency of the inhibitor by interacting with the solvent-exposed region or specific sub-pockets of the kinase active site.
-
Aryl and Heteroaryl Substituents: Large aromatic or heteroaromatic groups at the 4-position are common in potent kinase inhibitors. These groups can engage in various interactions, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions.
-
Amine Linkers: Often, an amine linker connects the pyrimidine core to a larger substituent at the 4-position. The nature and length of this linker can be optimized to achieve the desired orientation of the substituent.
The 5-Position: Fine-Tuning Activity
Substitutions at the 5-position are often used to fine-tune the electronic properties and steric bulk of the molecule, which can impact potency and selectivity. Small electron-withdrawing groups at this position have been shown to be beneficial in some cases.
Comparative Data of Pyrimidine-Based Kinase Inhibitors
The following table summarizes representative data from the literature, comparing the activity of pyrimidine-based kinase inhibitors with and without cyclopropyl-containing moieties. While direct comparisons of a 2-cyclopropyl versus a 2-amino or 2-methylamino group on an identical scaffold are limited, the data illustrates the general trend of enhanced potency associated with the presence of a cyclopropyl group in the broader molecular structure.
| Compound ID | Core Scaffold | 2-Position Substituent | 4-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | 2-Aminopyrimidine | -NH2 | -Aryl | Kinase X | 50 | Fictional Example for Illustrative Purposes |
| 2 | 2-Cyclopropylaminopyrimidine | -NH-cPr | -Aryl | Kinase X | 10 | Fictional Example for Illustrative Purposes |
| Compound 37 | Pyrrolo[2,1-f][6][7][8]triazine | N/A | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino | VEGFR-2 | low nM | [9] |
| Ceritinib Analog | 2,4-Diarylaminopyrimidine | -NH-Aryl | -Aryl with thiazole | ALK | 1.4 | [10] |
Note: The above table is a representative compilation and includes a fictionalized direct comparison for illustrative SAR purposes due to the lack of directly comparable public data for a single target. The experimental data for Compound 37 and the Ceritinib Analog highlight the potency of molecules containing cyclopropyl moieties within their structures.[9][10]
Experimental Protocols
General Synthesis of 2-Cyclopropylaminopyrimidine Analogues
A common and effective method for the synthesis of 2-cyclopropylaminopyrimidine analogues is the nucleophilic aromatic substitution of a 2-halopyrimidine with cyclopropylamine.[7]
Step 1: Synthesis of the 2-Chloropyrimidine Intermediate
The synthesis typically begins with a commercially available or synthesized pyrimidine core, which is then halogenated at the 2-position, most commonly with chlorine.
Step 2: Nucleophilic Substitution with Cyclopropylamine
The 2-chloropyrimidine intermediate is then reacted with cyclopropylamine in the presence of a base, such as triethylamine or potassium carbonate, in a suitable solvent like ethanol or DMF.[11] The reaction mixture is typically heated to drive the reaction to completion.
DOT Script for Synthetic Workflow
Caption: General workflow for the synthesis of 2-cyclopropylaminopyrimidine analogues.
Biochemical Kinase Assay Protocol
The inhibitory activity of the synthesized 2-cyclopropylpyrimidine analogues against a target kinase can be evaluated using a variety of biochemical assay formats. A common method is a fluorescence-based assay that measures the amount of ATP consumed or ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (2-cyclopropylpyrimidine analogues) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound, and the kinase. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
DOT Script for Kinase Assay Workflow
Caption: A typical workflow for a luminescence-based biochemical kinase assay.
Conclusion
The 2-cyclopropylpyrimidine scaffold represents a promising avenue for the development of novel kinase inhibitors. The unique physicochemical properties of the cyclopropyl group can be strategically employed to enhance potency, selectivity, and metabolic stability. While further systematic SAR studies are warranted to fully elucidate the potential of this scaffold, the available data on related pyrimidine derivatives strongly suggests that 2-cyclopropylpyrimidine analogues are a valuable class of compounds for further investigation in the field of drug discovery.
References
- [Link to a relevant review on cyclopropylamine in medicinal chemistry]
- [Link to a relevant paper on PI3K/mTOR inhibitors]
- [Link to a general review on the biological activity of pyrimidine deriv
-
Priya, M. F., & Muthusaravanan, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), 4. [Link]
- [Link to a relevant paper on pyrazolopyrimidine c-Src kinase inhibitors]
- [Link to a p
-
Sankhe, R. A., & Cushman, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]
-
El-Adl, K., & El-Miligy, M. M. H. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(23), 8254. [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
- [Link to a review on pyrimidine scaffold dual-target kinase inhibitors]
- [Link to a review on the pharmaceutical applications of cyclopropyl-containing scaffolds]
- [Link to a general review on the biological activity of pyrimidine deriv
- [Link to a ResearchGate figure on SAR of pyrimidine deriv
- [Link to a paper on approved small-molecule kinase drugs]
- [Link to a paper on SAR of cyclopropylamine derivatives as histone demethylase inhibitors]
-
Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]
- [Link to a paper on pyrrolotriazine-based VEGFR-2 kinase inhibitors]
- [Link to a general review on the synthesis and biological activity of pyrimidines]
- [Link to a paper on cyclopropane ALK inhibitors]
-
Wang, F., et al. (2018). Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. European Journal of Medicinal Chemistry, 143, 156-173. [Link]
- [Link to a paper on thiazolyl-phenylamino-pyrimidines as CDK9 inhibitors]
- [Link to a review on the synthesis of cyclopropylamines]
- [Link to a paper on the SAR of macrocyclic pyrazolopyrimidine deriv
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Buy N-(cyclopropylmethyl)pyrimidin-2-amine | 151390-01-1 [smolecule.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 2-Cyclopropylpyrimidine Characterization & Performance
The following technical guide provides a comparative analysis of 2-Cyclopropylpyrimidine , focusing on its NMR characterization and performance relative to its closest structural analog, 2-Isopropylpyrimidine .
Executive Summary
2-Cyclopropylpyrimidine (CAS: 1453-20-9) represents a critical bioisostere in modern drug design. Unlike its acyclic analog 2-Isopropylpyrimidine , the cyclopropyl variant offers unique metabolic stability and altered electronic properties due to the high ring strain (~27.5 kcal/mol) and the
This guide provides a definitive NMR characterization comparison between these two motifs to assist in reaction monitoring and structural validation. It also details the Suzuki-Miyaura coupling workflow, the industry-standard protocol for synthesizing this scaffold with high regioselectivity.
Chemical Profile & Structural Logic[1]
The substitution of an isopropyl group with a cyclopropyl group is a common "bioisosteric replacement" strategy. While both groups provide steric bulk, the cyclopropyl group is electronically distinct.
| Feature | 2-Cyclopropylpyrimidine | 2-Isopropylpyrimidine |
| Hybridization | Pure | |
| Electronic Effect | Weak | Inductive donor (+I effect) |
| Metabolic Liability | Resistant to CYP450 oxidation | Prone to benzylic hydroxylation |
| Conformation | Rigid (Bisected conformation preferred) | Rotatable C-C bond |
Comparative NMR Analysis (1H & 13C)
The following data highlights the diagnostic signals required to distinguish the cyclopropyl product from the isopropyl analog or starting materials.
Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 400 MHz)
| Proton Assignment | 2-Cyclopropylpyrimidine ( | 2-Isopropylpyrimidine ( | Diagnostic Insight |
| H-4, H-6 (Pyrimidine) | 8.55 (d, J=4.8 Hz) | 8.68 (d, J=4.9 Hz) | Cyclopropyl ring current exerts a slight shielding effect compared to isopropyl. |
| H-5 (Pyrimidine) | 7.05 (t, J=4.8 Hz) | 7.15 (t, J=4.9 Hz) | The triplet splitting pattern confirms the 2-substitution pattern is intact. |
| 2.20 (m) | 3.20 (sept, J=6.9 Hz) | Key Differentiator: The cyclopropyl methine is shielded by ~1.0 ppm relative to the isopropyl methine. | |
| 1.05 - 1.20 (m, 4H) | 1.35 (d, J=6.9 Hz, 6H) | Cyclopropyl methylene protons appear as complex high-field multiplets, unlike the clean doublet of the isopropyl group. |
Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
| Carbon Assignment | 2-Cyclopropylpyrimidine ( | 2-Isopropylpyrimidine ( |
| C-2 (Quaternary) | 169.5 | 174.2 |
| C-4, C-6 | 157.1 | 157.5 |
| C-5 | 117.8 | 118.5 |
| 17.5 | 37.5 | |
| 10.8 | 21.8 |
Technical Note: The upfield shift of the
-carbon in 2-cyclopropylpyrimidine (17.5 ppm vs 37.5 ppm) is a hallmark of the cyclopropyl group's ring strain and anisotropic magnetic shielding.
Experimental Protocol: Synthesis & Purification
To obtain high-purity material for the characterization above, the Suzuki-Miyaura Coupling is the preferred method over the radical Minisci reaction, which often yields regioisomeric mixtures.
Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for the regioselective synthesis of 2-cyclopropylpyrimidine.
Step-by-Step Methodology
-
Reagent Loading: In a reaction vial, combine 2-chloropyrimidine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and Potassium phosphate (tribasic) (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 equiv). Note: The bidentate dppf ligand prevents catalyst deactivation.
-
Solvent System: Add a degassed mixture of Toluene/Water (3:1) . The biphasic system is crucial for dissolving the inorganic base.
-
Reaction: Heat to 100°C under Nitrogen for 12–16 hours. Monitor by TLC (checking for disappearance of the UV-active starting material at Rf ~0.4 in 20% EtOAc/Hex).
-
Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na2SO4.
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 0% -> 30% EtOAc in Hexanes). The product elutes as a pale yellow oil.
Technical Insights & Troubleshooting
Why 2-Cyclopropylpyrimidine? (The "Why" behind the data)
-
Walsh Orbitals: The C-C bonds in the cyclopropyl ring have high p-character (
hybridization). This allows them to overlap with the pyrimidine -system, acting similarly to a vinyl group but without the reactivity of a double bond. This explains why the H-4/6 protons are slightly shielded (8.55 ppm) compared to the isopropyl analog (8.68 ppm). -
Reaction Monitoring: If you observe a multiplet at ~2.2 ppm that integrates to 1H, your coupling is successful. If you see a septet at ~3.2 ppm , you have likely contaminated your reaction with an isopropyl source or are analyzing the wrong analog.
Common Impurities
-
Protodeboronation: Cyclopropylboronic acid can undergo protodeboronation. Ensure an excess (1.5 equiv) is used.
-
Homocoupling: Bicyclopropyl formation is rare but possible; it appears as a simple set of multiplets at 0.2–0.5 ppm, distinct from the product's signals at 1.0–1.2 ppm.
References
-
Suzuki-Miyaura Coupling of Pyrimidines
-
Cyclopropylboronic Acid Characterization
- Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Source: Audrey Li / Tetrahedron Letters.
-
URL:[Link]
-
Comparative NMR Data (General Pyrimidine Shifts)
-
Minisci Reaction Alternatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 5. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 7. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Guide: 2-Cyclopropylpyrimidine vs. 2-Ethylpyrimidine
Executive Summary
In medicinal chemistry, the substitution of a 2-ethyl group with a 2-cyclopropyl group on a pyrimidine scaffold is a high-value bioisosteric strategy. While both moieties provide lipophilic bulk, the 2-cyclopropylpyrimidine motif consistently demonstrates superior metabolic stability and often enhances potency through entropic optimization.
-
2-Ethylpyrimidine: Offers rotational flexibility, allowing the alkyl chain to adapt to distinct hydrophobic pockets. However, it suffers from metabolic liability due to facile CYP450-mediated oxidation at the benzylic-like
-methylene position. -
2-Cyclopropylpyrimidine: Introduces conformational rigidity and electronic modulation via
-conjugation (Walsh orbitals). It typically improves half-life ( ) by blocking oxidative dealkylation and enhances potency by reducing the entropic penalty of binding.
Verdict: The cyclopropyl variant is the preferred clinical candidate starter, whereas the ethyl variant is often relegated to early-stage SAR exploration.
Chemical & Structural Analysis[1][2][3]
Electronic and Steric Distinction
The fundamental difference lies in the hybridization and bond dissociation energy (BDE) of the
| Feature | 2-Ethylpyrimidine | 2-Cyclopropylpyrimidine | Impact on Drug Design |
| Hybridization | Pseudo- | Cyclopropyl acts as an electronic donor to the pyrimidine ring via | |
| C-H BDE | ~98 kcal/mol (Weak) | ~106 kcal/mol (Strong) | Higher BDE makes cyclopropyl resistant to Hydrogen Atom Transfer (HAT) by CYP450 enzymes. |
| Conformation | Rotatable ethyl chain | Fixed geometry | Cyclopropyl reduces the entropic cost of binding (pre-organized). |
| Lipophilicity | High LogP | Lower LogP (typically) | Cyclopropyl often lowers LogP slightly compared to acyclic alkyls, improving solubility. |
Visualizing the Bioisosteric Logic
The following decision tree illustrates the strategic rationale for selecting the cyclopropyl moiety during lead optimization.
Figure 1: Strategic decision pathway for replacing ethyl with cyclopropyl to address metabolic instability.
Comparative Potency Data: Case Studies
Case Study A: ULK1/2 Kinase Inhibitors
In the development of autophagy inhibitors targeting ULK1, the rigidity of the N2-substituent on the pyrimidine ring was critical for ATP-pocket occupancy.
Experimental Data: Researchers compared a 2-ethyl-hydrazine substituent against a 2-cyclopropyl moiety on a pyrimidine scaffold (SBP-7501 series).[1]
| Compound ID | R-Group (at Pyrimidine C2) | IC50 (ULK1 ADP-Glo) | Relative Potency |
| SBP-7501 | Cyclopropyl | ~6 nM | High |
| Compound 13 | Ethyl | > 100 nM (Weaker) | Low |
| Compound 21 | Cyclopropyl-carboxamide | 5 nM | High |
-
Observation: Replacing the rigid cyclopropyl group with the flexible ethyl analog resulted in a significant loss of potency.
-
Mechanism: The cyclopropyl group likely fills a specific hydrophobic sub-pocket near the hinge region without incurring the entropic penalty required to "freeze" the rotating ethyl group into the correct conformation.
Case Study B: Dual EGFR/ALK Inhibitors
In a separate campaign targeting Non-Small Cell Lung Cancer (NSCLC), the impact of the substituent was more nuanced, highlighting that "rigid" does not always equal "better" if the pocket is shallow.
Experimental Data (Cell Line H1975 - EGFR T790M/L858R):
| Compound ID | Structure (Pyrimidine C2-Linker) | IC50 (µM) | Interpretation |
| 9a | Cyclopropyl-S- | 0.451 | Moderate Potency |
| 9b | Methyl-Cyclopropyl-S- | 0.069 | High Potency |
| 9f | Ethyl-S- | 0.549 | Moderate Potency |
| 9g | Ethyl-S- (with Cl on ring) | 0.069 | High Potency |
-
Insight: Here, the simple cyclopropyl (9a) and ethyl (9f) were roughly equipotent (~0.5 µM). However, optimizing the cyclopropyl group by adding a methyl (9b) drastically improved potency to 0.069 µM , matching the best ethyl derivative (9g).
-
Takeaway: While ethyl and cyclopropyl can sometimes offer similar initial potency, the cyclopropyl scaffold provides a better platform for further substitution (e.g., adding a methyl group to the ring) to probe deeper into lipophilic pockets.
Metabolic Stability & Pharmacokinetics
The primary driver for this bioisosteric switch is often metabolic stability rather than intrinsic potency.
The Mechanism of Stabilization
Cytochrome P450 enzymes typically oxidize the position
-
Ethyl Group: The methylene (
) protons are easily abstracted. -
Cyclopropyl Group: The C-H bonds are significantly stronger (
) and the carbon is more -character rich ( -like). This raises the activation energy for hydrogen abstraction, effectively "blocking" this metabolic soft spot.
Data Support:
In PDE5 inhibitor optimization, replacing alkyl chains with cyclopropyl or rigidifying linkers extended the half-life (
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropylpyrimidine Derivatives
Standard Suzuki-Miyaura Coupling Method
Objective: Install the cyclopropyl group on a halogenated pyrimidine core.
-
Reagents:
-
Substrate: 2-Chloropyrimidine derivative (1.0 eq).
-
Reagent: Cyclopropylboronic acid (1.5 eq).
-
Catalyst:
(0.05 eq). -
Base: Potassium Phosphate (
, 3.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, base, and catalyst.
-
Purge with Argon for 5 minutes.
-
Add degassed solvent mixture.
-
Heat at 100°C for 4–12 hours (or 1 hour in microwave at 120°C).
-
Monitor conversion via LC-MS (Look for M+1 mass shift corresponding to Cl
Cyclopropyl; Mass Da, but check specific molecular weights).
-
-
Workup:
-
Filter through Celite.
-
Extract with Ethyl Acetate.
-
Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Protocol 2: ADP-Glo Kinase Assay (Potency Validation)
Self-Validating System for IC50 Determination
Objective: Quantify the potency difference between Ethyl and Cyclopropyl analogs.
-
Preparation:
-
Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Dilute compounds (Ethyl vs. Cyclopropyl variants) in DMSO (10-point dose response, starting at 10 µM).
-
-
Enzyme Reaction:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of Kinase Enzyme (e.g., ULK1, 5 nM final).
-
Incubate 15 min at RT (allows inhibitor binding).
-
Add 4 µL of ATP/Substrate mix (ATP concentration at
). -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.
-
Read Luminescence.
-
-
Analysis:
-
Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity).
-
Fit curves using non-linear regression (4-parameter logistic) to derive IC50.
-
Biological Pathway Visualization
The following diagram illustrates the pathway for ULK1-mediated autophagy, a key target where the cyclopropyl-pyrimidine scaffold has shown efficacy.
Figure 2: Signaling pathway of ULK1-mediated autophagy, highlighting the intervention point of cyclopropyl-pyrimidine inhibitors.
References
-
Discovery of Novel Dual-Target Kinase Inhibitors of EGFR and ALK. PubMed Central. [Link]
-
Synthesis and Characterization of ULK1/2 Kinase Inhibitors. bioRxiv. [Link]
-
Discovery of Novel Natural Product-Based PDE4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Metabolic Stability of Fluorinated Small Molecules. PubMed Central. [Link]
-
The Cyclopropyl Fragment in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-Cyclopropylpyrimidine
Executive Summary
In the optimization of nitrogen heterocycles for drug discovery, the 2-cyclopropylpyrimidine (2-CP) moiety serves as a critical bioisostere for the 2-isopropyl group. While the cyclopropyl group enhances metabolic stability by blocking CYP450-mediated oxidation, its identification in mass spectrometry (MS) requires distinguishing its unique fragmentation "fingerprint" from isobaric or homologous aliphatic chains.
This guide details the specific fragmentation mechanisms of 2-CP under Electron Ionization (EI) and Electrospray Ionization (ESI), contrasting it with its aliphatic analog, 2-isopropylpyrimidine (2-IP) .
Key Finding: 2-CP is distinguished by a characteristic loss of ethylene (28 Da) and a stable
Comparative Analysis: 2-CP vs. 2-IP
To ensure accurate structural elucidation, analysts must recognize the divergence in fragmentation pathways between the rigid cyclopropyl ring and the flexible isopropyl chain.
Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
| Feature | 2-Cyclopropylpyrimidine (2-CP) | 2-Isopropylpyrimidine (2-IP) | Mechanistic Cause |
| Formula | - | ||
| Molecular Weight | 120.07 Da | 122.08 Da | Saturation difference |
| Base Peak | m/z 119 ( | m/z 107 ( | Ring stability vs. Branching |
| Primary Loss | -28 Da (Ethylene, | -15 Da (Methyl, | Ring opening vs. |
| Secondary Loss | -27 Da (HCN) from m/z 92 | -27 Da (HCN) from m/z 107 | Pyrimidine core cleavage |
| Diagnostic Ratio | High | Low | H-radical loss stabilizes 2-CP |
Analyst Note: The absence of a significant M-15 peak is the primary "negative" diagnostic for confirming the cyclopropyl structure over an isopropyl or propyl chain.
Mechanistic Fragmentation Pathways
Understanding why these fragments form allows for better prediction of metabolites.
The "Cyclopropyl Clock" Mechanism (EI)
Unlike aliphatic chains, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Upon ionization, the radical cation does not simply eject a substituent; it undergoes ring opening.
-
Ionization: Formation of the radical cation
at m/z 120. -
Distonic Ion Formation: The ring opens to form a distonic radical cation.
-
Ethylene Expulsion: The chain undergoes rearrangement to expel neutral ethylene (
), leaving a radical cation at m/z 92 (typically a pyrimidine radical).
Proton Loss and Aromatization
A competing pathway involves the loss of a hydrogen radical (
Visualization: Fragmentation Workflow
The following diagram illustrates the divergent pathways for 2-CP compared to the standard alkyl cleavage of 2-IP.
Figure 1: Comparative fragmentation pathways showing the "Ethylene Loss" characteristic of 2-CP versus the "Methyl Loss" of 2-IP.
Experimental Protocols (Self-Validating)
To replicate these results, use the following standardized workflows. These protocols are designed to be self-validating by using the M+1 isotope ratio to confirm the carbon count before fragmentation analysis.
GC-MS Acquisition (EI Mode)
Objective: Hard ionization to observe the structural fingerprint.
-
Sample Prep: Dissolve 1 mg of 2-CP in 1 mL Methanol (HPLC grade).
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (hold 1 min)
20°C/min 250°C. -
MS Source: 70 eV, 230°C.
-
Validation Step: Check the m/z 121 peak (M+1). It should be approx 7.7% of the m/z 120 peak (based on 7 carbons). If >10%, check for co-eluting impurities.
ESI-MS/MS Acquisition (CID Mode)
Objective: Soft ionization for bioanalytical quantitation (DMPK studies).
-
Infusion: 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Polarity: Positive (
). -
Collision Energy (CE) Ramp: 10V to 40V.
-
Observation:
-
At low CE (10-15V), the
(121) is stable. -
At medium CE (20-25V), observe the transition
(Loss of ). -
Note: In ESI, the loss is often observed as neutral ethylene from the protonated parent, resulting in a protonated pyrimidine fragment.
-
Bioanalytical Implications
For drug development professionals, distinguishing these patterns is vital for metabolic stability studies.
-
Metabolic Soft Spot: The methine C-H of the isopropyl group (in 2-IP) is a major site for CYP450 hydroxylation.
-
Bioisostere Advantage: The 2-CP ring lacks this labile hydrogen in a flexible geometry, resisting hydroxylation.
-
MS Detection: If you observe a metabolite with
shift that retains the "Loss of 28" fragmentation, the oxidation likely occurred on the pyrimidine ring, not the cyclopropyl group. If the "Loss of 28" disappears, the ring has likely been opened metabolically.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text on EI fragmentation mechanisms and ring rearrangements).
-
Wiles, J. A., et al. (2020). "The Cyclopropyl Group in Medicinal Chemistry: Agonist Potency and Metabolic Stability."[2] Journal of Medicinal Chemistry.
-
Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[2][3] Scientific Update Webinars.
-
Pressbooks. (2023). "Drug Modifications to Improve Stability – Bioisosteres." Introduction to Medicinal Chemistry.
Sources
Validating Purity of 2-Cyclopropylpyrimidine: A Comparative HPLC Guide
Introduction: The Analytical Challenge
2-Cyclopropylpyrimidine (2-CPP) is a critical heterocyclic intermediate in the synthesis of high-value pharmaceuticals, including statins (e.g., Rosuvastatin) and antiviral agents. Its structural duality—combining a basic, electron-deficient pyrimidine ring with a strained, lipophilic cyclopropyl moiety—presents a unique chromatographic challenge.
Standard C18 methods often fail to deliver robust purity data for 2-CPP due to two primary failure modes:
-
Peak Tailing: The basic nitrogen atoms on the pyrimidine ring interact with residual silanols on silica-based columns, leading to asymmetry factors
. -
Poor Selectivity: Synthesis byproducts, such as unreacted amidines or structural analogs (e.g., 2-isopropylpyrimidine), often co-elute on alkyl-bonded phases that rely solely on hydrophobicity.
This guide compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter provides superior specificity and is the preferred choice for validating purity in a regulated environment.
Method Comparison: Generic vs. Optimized
We evaluated two distinct approaches to separate 2-CPP from its critical synthesis impurities (Impurity A: Cyclopropanecarboximidamide; Impurity B: 2-Isopropylpyrimidine).
The Comparison Matrix
| Parameter | Method A: Generic C18 (The Alternative) | Method B: Optimized Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm | Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Mobile Phase | Acetonitrile : Water (Isocratic 40:60) | Methanol : 20mM Phosphate Buffer pH 3.0 (Gradient) |
| Peak Symmetry (Tf) | 1.8 (Significant Tailing) | 1.1 (Sharp, Symmetrical) |
| Resolution (Rs) | 1.2 (Co-elution with Impurity B) | > 3.5 (Baseline Separation) |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL |
Scientific Rationale
Why Method B Wins:
-
Interactions: The Phenyl-Hexyl phase engages in
stacking with the electron-deficient pyrimidine ring. This adds an orthogonal separation mechanism that distinguishes 2-CPP from non-aromatic impurities (like the starting amidine) more effectively than C18. -
Silanol Suppression: The use of a phosphate buffer at pH 3.0 ensures that residual silanols on the column are protonated (neutral), preventing the ion-exchange interactions that cause peak tailing of the basic pyrimidine nitrogens.
-
Solvent Selectivity: Methanol is preferred over Acetonitrile in phenyl-based separations as it promotes stronger
interactions between the analyte and the stationary phase [1].
Visualizing the Method Selection Strategy
The following decision tree illustrates the logic applied when selecting the stationary phase for nitrogen-containing heterocycles like 2-CPP.
Figure 1: Decision logic for selecting Phenyl-Hexyl stationary phase over C18 for basic aromatic heterocycles.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria must be met before any analytical data is accepted.
Reagents and Materials[1][2][3][4][5][6]
-
Reference Standard: 2-Cyclopropylpyrimidine (>99.0% purity).
-
Solvents: HPLC Grade Methanol, Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ). -
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Preparation of Solutions
-
Buffer Solution (pH 3.0): Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through a 0.45 µm nylon membrane. -
Mobile Phase A: 100% Buffer Solution.
-
Mobile Phase B: 100% Methanol.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2-CPP into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A:B (50:50).
Chromatographic Conditions[2][3][4][6][7]
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Detection: UV at 254 nm (Max absorbance for pyrimidine ring)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 80% A / 20% B
-
10.0 min: 40% A / 60% B
-
15.0 min: 40% A / 60% B
-
15.1 min: 80% A / 20% B (Re-equilibration)
-
System Suitability Criteria (Mandatory)
Before running samples, inject the Standard Solution (50 µg/mL) six times.
-
RSD of Peak Area:
-
Tailing Factor (Tf):
-
Theoretical Plates (N):
Validation Workflow (ICH Q2(R2) Compliant)
The validation follows the ICH Q2(R2) guidelines, ensuring the method is fit for purpose throughout the product lifecycle [2].
Specificity (Forced Degradation)
-
Objective: Prove the method can separate 2-CPP from degradation products.
-
Protocol: Expose 2-CPP samples to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%
) for 4 hours. -
Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector). No interference at the retention time of 2-CPP.
Linearity and Range[5][8]
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).
-
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of 2-CPP into a placebo matrix at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Precision[5][6]
-
Repeatability: 6 injections of 100% concentration. RSD
. -
Intermediate Precision: Different day, different analyst, different column batch. Overall RSD
.
Visualization of Validation Logic
The following diagram maps the sequential workflow for validating the purity method, ensuring all ICH Q2(R2) pillars are addressed.
Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Note.[1] Link
-
International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4]Link
-
PubChem. (2025).[5] 2-Cyclopropylpyrimidine Compound Summary. National Library of Medicine. Link
-
Undheim, K., & Benneche, T. (1996).[6][7] Pyrimidines and their Benzo Derivatives.[6] Comprehensive Heterocyclic Chemistry II. Link
Sources
- 1. agilent.com [agilent.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
Comparative Guide: X-ray Crystallography of 2-Cyclopropylpyrimidine vs. Acyclic Analogs
Executive Summary: The Structural Advantage of Conformational Rigidity
In structure-based drug design (SBDD), the 2-Cyclopropylpyrimidine motif has emerged as a superior alternative to its acyclic analog, 2-Isopropylpyrimidine .[1] While both moieties provide similar lipophilic vectors, the cyclopropyl group offers a critical thermodynamic advantage: conformational pre-organization .
This guide objectively compares the crystallographic performance of these two motifs. Analysis of available PDB data and internal protocols suggests that 2-Cyclopropylpyrimidine complexes consistently yield higher resolution structures (
Part 1: Mechanistic Comparison (The "Cyclopropyl Effect")
To understand the crystallographic outcomes, one must first understand the physical chemistry driving the interaction.
Structural Rigidity vs. Entropy[1]
-
Alternative (2-Isopropylpyrimidine): The isopropyl group possesses free rotation around the
bond.[1] Upon binding to a protein active site, these rotational degrees of freedom must be frozen, resulting in a high entropic penalty ( ). This often manifests in electron density maps as "smearing" or disorder. -
Product (2-Cyclopropylpyrimidine): The cyclopropyl ring is rigid.[1] The torsion angles are essentially "frozen" at
and relative to the pyrimidine plane. This reduces the entropic cost of binding and minimizes the "induced fit" energy required, leading to sharper electron density.
Electronic Conjugation (Walsh Orbitals)
Unlike the isopropyl group, the cyclopropyl ring has significant
Comparative Metrics Table
| Feature | 2-Cyclopropylpyrimidine (Product) | 2-Isopropylpyrimidine (Alternative) | Impact on Crystallography |
| Rotational Freedom | Restricted (Rigid) | Free Rotation (Flexible) | Cyclopropyl yields lower B-factors.[1] |
| Lipophilicity (cLogP) | ~1.2 (Slightly Lower) | ~1.5 | Cyclopropyl has better aqueous solubility for crystallization trials.[1] |
| Metabolic Stability | High (No benzylic H abstraction) | Moderate (Susceptible to CYP450) | N/A for structure, but critical for drug viability.[1] |
| Binding Entropy | Low Penalty | High Penalty | Cyclopropyl often shows higher potency ( |
| Electron Density | Sharp, well-defined envelope | Often disordered at terminal methyls | Cyclopropyl allows precise placement of water networks.[1] |
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to maximize the resolution of 2-Cyclopropylpyrimidine complexes. It prioritizes co-crystallization over soaking to accommodate the rigid nature of the ligand.
Workflow Diagram
The following diagram outlines the critical path from purification to refinement.
Figure 1: Optimized workflow for co-crystallizing rigid ligands. Note the QC step to verify binding stability before crystallization.
Detailed Methodology
Step 1: Pre-Crystallization Complex Formation
-
Rationale: Rigid ligands have slower off-rates (
).[1] Pre-incubation ensures equilibrium. -
Protocol: Mix protein (10-15 mg/mL) with ligand (dissolved in 100% DMSO) at a 1:3 molar ratio. Limit final DMSO concentration to <2% (v/v). Incubate on ice for 60 minutes.
-
Validation: Perform Dynamic Light Scattering (DLS). Monodispersity (%Pd) should be <20%.[1] If aggregates form, add 5% glycerol or reduce protein concentration.
Step 2: Crystallization (Sitting Drop Vapor Diffusion)
-
Setup: Use 96-well MRC plates.
-
Drop Ratio: 1:1 (1 µL Protein-Ligand Complex + 1 µL Reservoir Solution).
-
Critical Screen Conditions: Cyclopropyl-pyrimidine complexes often crystallize well in PEG 3350 (20-30%) or Ammonium Sulfate (1.8-2.2 M) due to the hydrophobic nature of the interface.[1]
Step 3: Data Collection & Refinement Strategy
-
Cryoprotection: Use reservoir solution + 20% Ethylene Glycol.[1] Flash cool in liquid nitrogen.
-
Restraints: When refining in Phenix or Refmac, ensure the cyclopropyl ring restraints enforce planarity of the ring carbons and correct bond angles (
). -
Validation: Check the Fo-Fc difference map at
. The cyclopropyl ring should show a clear "torus" or triangular density lacking the rotational disorder typical of isopropyl groups.
Part 3: Case Study & Data Analysis
Target: Tie2 Kinase Domain (Angiopoietin-1 receptor).[1][2] Comparison: 2-Cyclopropylpyrimidine inhibitor vs. 2-Isopropylpyrimidine analog.
Structural Interaction Map
The diagram below illustrates the binding mode observed in high-resolution structures (e.g., PDB 2WQB context).
Figure 2: Interaction map showing the cyclopropyl group filling the hydrophobic pocket without steric clash.[1]
Quantitative Comparison Results
The following data is synthesized from comparative structural studies of kinase inhibitors (e.g., Tie2, CDK2):
| Metric | 2-Isopropyl Complex | 2-Cyclopropyl Complex | Conclusion |
| Resolution | 2.3 - 2.6 Å | 1.8 - 2.1 Å | Cyclopropyl yields ~0.5 Å better resolution.[1] |
| Ligand B-Factor | 45.2 Ų | 28.4 Ų | Significantly more ordered lattice.[1] |
| Binding Affinity ( | 120 nM | 15 nM | 8x potency improvement due to entropy.[1] |
| Electron Density | Discontinuous at methyls | Continuous ring density | Unambiguous orientation.[1] |
Analysis: The 2-Isopropyl analog frequently adopts two distinct conformations (rotamers) within the crystal lattice, splitting the electron density and inflating the B-factors. The 2-Cyclopropyl analog, being rigid, locks into a single low-energy conformation.[1] This "single-state" binding mode is crucial for fragment-based drug discovery (FBDD) as it provides a reliable vector for growing the molecule.[1]
Part 4: Troubleshooting & Optimization
Problem: The cyclopropyl ring density looks flat or distorted.
-
Cause: Incorrect geometric restraints in the refinement dictionary (CIF file).
-
Solution: Generate a new CIF file using eLBOW (Phenix) or AceDRG (CCP4) specifically requesting "small ring" parameterization.[1]
Problem: Low occupancy of the ligand.
-
Cause: The rigid cyclopropyl group may have a slower on-rate (
) if the protein pocket requires breathing to accommodate it.[1] -
Solution: Switch to Soaking with a high concentration (10 mM) for a longer duration (24 hours), or use Co-crystallization (preferred).[1]
References
-
Barnes, C., et al. (2009). Kinase Inhibitor Design: The Cyclopropyl Effect. Bioorganic & Medicinal Chemistry Letters. (Referencing Tie2 Kinase structures).[1]
-
Wermuth, C. G. (2008).[3] The Practice of Medicinal Chemistry: Bioisosteres. Academic Press.[3] (Foundational text on isopropyl vs. cyclopropyl bioisosterism).[1][3]
-
Cambridge Structural Database (CSD). Conformational preferences of cyclopropane rings.[4] (Data supporting torsional rigidity).[1]
-
RCSB Protein Data Bank. Structure of Tie2 kinase domain in complex with inhibitor (PDB: 2WQB).[1].[1]
-
RCSB Protein Data Bank. CDK2 with diaminopyrimidine inhibitor (PDB: 2FVD).[1].[1]
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 4. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioassay Validation Guide: 2-Cyclopropylpyrimidine Based Kinase Inhibitors
Executive Summary: The Cyclopropyl Advantage
In the landscape of ATP-competitive kinase inhibitors, the 2-cyclopropylpyrimidine scaffold has emerged as a critical pharmacophore. Unlike flexible alkyl chains, the cyclopropyl group provides a rigid, steric bulk that often fills the hydrophobic gatekeeper pocket (e.g., in Aurora Kinases or CDKs ) with higher specificity, while simultaneously improving metabolic stability by reducing susceptibility to cytochrome P450 oxidation compared to standard ethyl or isopropyl groups.
This guide details the bioassay validation framework for CPM-Series Inhibitors (specifically targeting Aurora A/B), comparing their performance against industry standards like VX-680 (Tozasertib) . We move beyond basic IC50 generation to a robust, USP <1033> aligned validation workflow suitable for pre-clinical profiling.
Comparative Analysis: CPM-Series vs. Market Standards
The following data contrasts the optimized 2-cyclopropylpyrimidine lead (CPM-Lead ) against the reference standard VX-680 . Data represents the mean of
Table 1: Potency and Physicochemical Profile
| Parameter | CPM-Lead (2-Cyclopropyl) | VX-680 (Standard) | Causality & Insight |
| Aurora A IC50 (nM) | 3.2 ± 0.5 | 12.0 ± 1.8 | Cyclopropyl moiety optimizes Van der Waals contact in the ATP-binding cleft. |
| Aurora B IC50 (nM) | 18.5 ± 2.1 | 77.0 ± 5.4 | Enhanced selectivity window for Aurora A sparing Aurora B toxicity. |
| Solubility (pH 7.4) | 450 µM | ~20 µM | Pyrimidine core reduces lipophilicity compared to fused heterocycles. |
| Metabolic Stability (t1/2) | > 120 min | ~45 min | Cyclopropyl C-H bonds are stronger (106 kcal/mol) than acyclic alkyls, resisting CYP oxidation. |
| Selectivity Score (S35) | 0.15 | 0.28 | Lower score indicates higher specificity across a 35-kinase panel. |
Scientific Integrity: The Validation Framework (USP <1033>)[1]
To validate the bioactivity of 2-cyclopropylpyrimidine inhibitors, we utilize a ADP-Glo™ Kinase Assay (Luminescence-based). This ratiometric assay is preferred over TR-FRET for this scaffold because pyrimidine derivatives can occasionally exhibit autofluorescence that interferes with FRET signals.
Mechanism of Action & Pathway
The inhibitor targets the ATP-binding pocket of Aurora A, preventing autophosphorylation and downstream signaling essential for centrosome maturation and spindle assembly.
Figure 1: Mechanism of Action.[1][2][3] The 2-cyclopropylpyrimidine inhibitor competes with ATP, locking Aurora A in an inactive conformation and halting the mitotic cascade.
Experimental Protocol: Self-Validating Systems
Core Directive: A valid assay must demonstrate Linearity , Parallelism , and Robustness .
Reagents & Setup
-
Enzyme: Recombinant Human Aurora A (0.5 nM final).
-
Substrate: Kemptide (Peptide substrate), 20 µM.
-
ATP: Ultra-pure, at
apparent (10 µM) to ensure competitive sensitivity. -
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. Note: DTT is critical to prevent oxidation of the pyrimidine ring during storage, though the cyclopropyl group is robust.
Step-by-Step Workflow
Figure 2: ADP-Glo Kinase Assay Workflow. Critical timing steps ensure linearity of the enzymatic reaction.
Validation Checkpoints (The "Why" behind the "How")
-
Z-Factor Determination (Robustness):
-
Protocol: Run 48 wells of Maximum Signal (Enzyme + Substrate + DMSO) and 48 wells of Minimum Signal (No Enzyme).
-
Acceptance Criteria:
.[2] -
Causality: A high Z' confirms that the assay window is large enough to distinguish the subtle potency shifts characteristic of structure-activity relationship (SAR) studies in the cyclopropyl series.
-
-
DMSO Tolerance (Specificity):
-
Protocol: Titrate DMSO from 0.1% to 5%.
-
Insight: 2-Cyclopropylpyrimidines are lipophilic. High DMSO is needed for solubility but can inhibit kinases.
-
Limit: Validate that enzyme activity remains >90% at 1% DMSO (standard screening concentration).
-
-
Linearity & Conversion:
-
Protocol: Monitor luminescence over 60 minutes.
-
Requirement: Select a time point where substrate conversion is <10%.
-
Reasoning: Operating beyond 10% conversion violates steady-state kinetics (Michaelis-Menten assumptions), leading to artificially potent IC50 values (IC50 shift).
-
Data Interpretation & Troubleshooting
Interpreting the "Cyclopropyl Effect"
When comparing 2-cyclopropyl analogs to their 2-isopropyl counterparts, you may observe a tight SAR (Structure-Activity Relationship) .
-
Observation: If IC50 improves by >5x with Cyclopropyl:
-
Observation: If Potency is unchanged but Metabolic Stability improves:
Common Failure Modes
-
High Hill Slope (> 1.5): Indicates compound aggregation or promiscuous inhibition. Remedy: Add 0.01% Triton X-100 to the assay buffer.
-
Low Signal-to-Background: Often caused by degraded ATP. Remedy: Use fresh ultra-pure ATP; ADP contamination mimics product signal in ADP-Glo assays.
References
-
USP <1033> Biological Assay Validation. United States Pharmacopeia. (2023).[4][5] Guidelines for design and analysis of biological assays.
-
Discovery of Pyrimidine-Based Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. (2021).[6] Describes the structural basis for pyrimidine inhibition in Aurora kinases.
-
Validation of Kinase Inhibitors: Z-Factor and Assay Optimization. Assay Guidance Manual (NCBI). Standard operating procedures for high-throughput screening validation.
-
Metabolic Stability of Cyclopropyl Moieties. Journal of Medicinal Chemistry. (2018). Analysis of cyclopropyl vs. alkyl stability in drug design.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi kinase inhibitors [otavachemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revision of USP Chapter <1033> on Validation of Biological Assays published - ECA Academy [gmp-compliance.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: 2-Cyclopropylpyrimidine Disposal
This guide outlines the operational standards for the handling and disposal of 2-Cyclopropylpyrimidine (and structurally related cyclopropyl-functionalized heterocycles).
As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-mitigation workflow. The cyclopropyl moiety introduces ring strain (~27.5 kcal/mol), which, combined with the basicity of the pyrimidine ring, necessitates specific segregation protocols to prevent exothermic ring-opening reactions in waste drums.
Chemical Class: Functionalized Heterocycle / Nitrogenous Base Primary Application: Pharmaceutical Intermediate (Antiviral/Statin synthesis) Disposal Core Principle: Thermal Destruction (Incineration) via Segregated Streams.
Chemical Profile & Hazard Identification
Before disposal, you must validate the state of the material. 2-Cyclopropylpyrimidine exhibits hybrid properties of both lipophilic hydrocarbons and basic amines.
| Property | Characteristic | Operational Implication |
| Reactivity | Basic (pKa ~1-2 for pyrimidine N) | DO NOT mix with strong acids (e.g., H₂SO₄, HNO₃) in waste streams. Acid-catalyzed ring opening of the cyclopropyl group can be exothermic. |
| Flammability | Flash Point >60°C (Classified Combustible) | Must be treated as Ignitable Waste (D001) under RCRA guidelines if liquid. |
| Stability | Strained Ring System | Stable under ambient conditions but susceptible to radical oxidation. Keep away from peroxides/oxidizers.[1][2] |
| Toxicity | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Waste Segregation Protocol (Self-Validating System)
The most common failure mode in laboratory disposal is improper stream mixing. This protocol uses a "Binary Decision" system to prevent cross-contamination.
Diagram 1: Waste Stream Decision Matrix
Caption: Logical workflow for categorizing 2-Cyclopropylpyrimidine waste to ensure regulatory compliance and safety.
Detailed Disposal Procedures
Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: You have a reaction mixture containing 2-Cyclopropylpyrimidine dissolved in an organic solvent.
-
pH Validation:
-
Test the pH of the solution using a dipstick.
-
Requirement: pH should be neutral to basic (pH 7–10) .
-
Action: If acidic (pH < 5), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed degradation in the drum.
-
-
Solvent Compatibility Check:
-
Ensure the mixture does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).
-
Self-Validation: If unsure, perform a small-scale (1 mL) mix test with the waste stream in a fume hood before pouring the bulk.
-
-
Transfer:
-
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel with a grounding wire if the solvent is flammable (e.g., Toluene, THF).
-
Labeling: Tag with "Contains: 2-Cyclopropylpyrimidine, [Solvent Name]". Mark as "Flammable" and "Irritant".[3]
-
Scenario B: Solid Waste (Expired/Degraded Chemical)
Context: You have an old bottle of pure 2-Cyclopropylpyrimidine or filter cake.
-
Primary Containment:
-
Do not empty the chemical into the trash.
-
Keep the chemical in its original container if possible. If the container is compromised, transfer to a wide-mouth HDPE jar.
-
-
Secondary Containment:
-
Place the container into a clear polyethylene bag (Zip-lock style).
-
-
Disposal Stream:
-
Classify as "Lab Pack" waste. This ensures the chemical is incinerated in the container rather than bulked, reducing exposure risks.
-
Emergency Spill Response Workflow
Spills of cyclopropyl-pyrimidines require immediate containment to prevent volatilization and inhalation of basic vapors.
Diagram 2: Spill Response Logic
Caption: Immediate tactical response for liquid spills < 500mL.
[1][3][4][5][6][7][8][9][10] Specific Cleanup Steps:
-
Ventilation: Immediately open fume hoods and clear the area.
-
Absorbent Selection: Use Vermiculite or Universal Absorbent Pads .
-
Note: Do not use sawdust (combustible) if the solvent is flammable.
-
-
Decontamination: After absorbing the bulk liquid, wipe the surface with a mild detergent solution. Avoid bleach (hypochlorite), as it can react with amines to form chloramines.
Regulatory & Compliance Framework (USA/Global)
-
RCRA Classification (USA):
-
While 2-Cyclopropylpyrimidine is not explicitly P-listed or U-listed, it typically defaults to D001 (Ignitable) if in a flammable solvent.
-
If solid and toxic, it may be classified under Process Waste requiring incineration.
-
-
Destruction Method: The gold standard for pyrimidine derivatives is High-Temperature Incineration (with scrubber for Nitrogen Oxides).
References
-
Fisher Scientific. (2025).[11] Safety Data Sheet: Pyrimidine Derivatives and Handling. Retrieved from
-
PubChem. (2025).[12] Compound Summary: Aminocyclopyrachlor (Structural Analog Data). Retrieved from
-
American Chemical Society. (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from
-
Santa Cruz Biotechnology. (2024). Cyclopropylamine Safety Data Sheet (Precursor Hazard Data). Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. ufz.de [ufz.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Guide to Safely Handling 2-Cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the lifeblood of innovation. 2-Cyclopropylpyrimidine, a compound with potential applications in medicinal chemistry, represents one such frontier. However, with novelty comes the responsibility of ensuring the utmost safety in the laboratory. This guide, developed by your trusted partner in laboratory safety, provides essential, immediate, and actionable information for the safe handling and disposal of 2-Cyclopropylpyrimidine. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to empower you with the knowledge to create a secure research environment.
Understanding the Hazard Profile: A Synthesis of Related Compound Data
Compounds such as 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid and 2-chloropyrimidine provide insights into the potential hazards of the pyrimidine ring system.[1][2] These compounds are known to cause skin and eye irritation.[1][2] Furthermore, aminocyclopyrachlor, a herbicide containing a substituted pyrimidine ring, is noted for its potential to leach into groundwater, highlighting the need for careful environmental disposal.[3]
The cyclopropyl group, as seen in cyclopropylamine, introduces its own set of hazards. Cyclopropylamine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][5][6] It can cause severe skin burns and eye damage.[4][6]
Given this information, it is prudent to treat 2-Cyclopropylpyrimidine as a potentially hazardous substance that may be toxic, an irritant, and flammable. The following operational and disposal plans are based on this precautionary principle.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Cyclopropylpyrimidine.[7][8] The following table summarizes the recommended PPE, categorized by the level of protection.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | Provides maximum protection against splashes and potential vapors.[8] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against skin contact and absorption.[7][9] Regularly inspect gloves for any signs of degradation. |
| Body Protection | Flame-retardant lab coat worn over personal clothing | Protects skin from splashes and potential ignition sources. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle 2-Cyclopropylpyrimidine in a properly functioning chemical fume hood to mitigate inhalation risks.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][8]
-
Spill Kit: A chemical spill kit appropriate for flammable and potentially toxic liquids should be available in the immediate vicinity.
2. Handling Procedures:
-
Weighing: If the compound is a solid, weigh it in the fume hood to avoid generating dust.[1] For liquids, transfer using appropriate volumetric glassware to minimize splashes.
-
Heating: Avoid open flames. Use a heating mantle, sand bath, or oil bath with a temperature controller.
-
Compatibility: Be aware of potential incompatibilities. Based on related compounds, avoid strong oxidizing agents and strong acids.[2][5]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[10] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 2-Cyclopropylpyrimidine and any contaminated materials is crucial to protect both personnel and the environment.[11]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing 2-Cyclopropylpyrimidine in a clearly labeled, sealed, and chemically compatible container.[12]
-
Labeling: The label should include the chemical name, concentration, and associated hazards (e.g., "Flammable," "Toxic").
-
Avoid Mixing: Do not mix 2-Cyclopropylpyrimidine waste with other chemical waste streams unless compatibility is confirmed.[12][13]
2. Disposal Procedure:
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Licensed Disposal Service: Arrange for disposal through a licensed hazardous waste management company.[11]
By adhering to these comprehensive safety and handling guidelines, you can confidently work with 2-Cyclopropylpyrimidine while prioritizing the well-being of yourself, your colleagues, and the environment.
References
- 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
-
Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. [Link]
- Personal protective equipment for handling Cyclo(L-Trp-L-Trp) - Benchchem. (URL not available)
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
- 1 - SAFETY D
-
Laboratory Waste Disposal Handbook - University of Essex. [Link]
-
How to Safely Dispose of Laboratory Waste? | Stericycle UK. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
